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Foundational

N,2,3-Trimethylbenzene-1-sulfonamide physicochemical properties and molecular weight

An In-Depth Technical Guide to N,2,3-Trimethylbenzene-1-sulfonamide: Physicochemical Properties and Molecular Characterization For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N,2,3-Trimethylbenzene-1-sulfonamide: Physicochemical Properties and Molecular Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N,2,3-Trimethylbenzene-1-sulfonamide is a substituted aromatic sulfonamide of interest within medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, valued for its chemical stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, molecular weight, and key characterization methodologies for N,2,3-Trimethylbenzene-1-sulfonamide (CAS No: 1871874-89-3). Given the limited availability of direct experimental data for this specific isomer, this document integrates established theoretical principles and computational prediction methodologies to offer a robust scientific resource for researchers.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in modern medicinal chemistry, having been integral to the development of the first commercially available antimicrobial agents.[2][4] Its continued prevalence in top-selling pharmaceuticals underscores its importance.[3] The diverse biological activities of sulfonamide-containing compounds—ranging from antibacterial and antiviral to anticancer and antidiabetic—stem from their unique electronic and structural properties.[2][5] The N,2,3-trimethylbenzene substitution pattern of the titular compound offers a specific steric and electronic profile that can be exploited in the design of targeted therapeutics.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to elucidating the physicochemical properties and biological activity of N,2,3-Trimethylbenzene-1-sulfonamide.

N_2_3_Trimethylbenzene_1_sulfonamide cluster_0 N,2,3-Trimethylbenzene-1-sulfonamide C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 CH3_2 CH₃ C2->CH3_2 C4 C C3->C4 CH3_3 CH₃ C3->CH3_3 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O S->O1 = O2 O S->O2 = N N S->N H1_N H N->H1_N H2_N H N->H2_N

Figure 1: Molecular structure of N,2,3-Trimethylbenzene-1-sulfonamide.

Chemical Identifiers
IdentifierValue
IUPAC Name N,2,3-Trimethylbenzene-1-sulfonamide
CAS Number 1871874-89-3
Molecular Formula C₉H₁₃NO₂S
Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including solution preparation and stoichiometric calculations in chemical synthesis.

PropertyValue
Molecular Weight 199.27 g/mol
Monoisotopic Mass 199.06670 Da

Physicochemical Properties

PropertyPredicted/Estimated ValueSignificance in Drug Development
Melting Point (°C) Predicted to be a solid at room temperature.Influences formulation, stability, and purification methods.
Boiling Point (°C) High; decomposition may occur before boiling.Relevant for purification and assessing thermal stability.
Aqueous Solubility (logS) Predicted to be poorly soluble.Affects bioavailability and formulation strategies.
pKa Estimated to be weakly acidic (around 9-10).[6][7][8][9][10]Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
logP (Octanol-Water Partition Coefficient) Predicted to be moderately lipophilic.A key indicator of a molecule's ability to cross biological membranes.
Rationale Behind Property Predictions
  • pKa: The sulfonamide proton is weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. The trimethylbenzene moiety will have a minor electronic effect on the acidity. Computational methods that correlate bond lengths with pKa values for sulfonamides provide a reliable means of prediction.[6][7][8][9][10]

  • Solubility and logP: The aromatic ring and methyl groups contribute to the lipophilicity of the molecule, while the sulfonamide group provides some polar character. The overall balance suggests moderate lipophilicity and, consequently, low aqueous solubility.

Experimental Protocols for Physicochemical Property Determination

To obtain empirical data for N,2,3-Trimethylbenzene-1-sulfonamide, the following established protocols are recommended.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Aqueous Solubility

The isothermal saturation method is a reliable technique for determining the solubility of a compound.[11]

Workflow for Isothermal Solubility Determination

Solubility_Determination_Workflow Start Start: Excess compound in water Equilibrate Equilibrate at constant temperature with stirring Start->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Analyze Analyze the concentration of the supernatant (e.g., by HPLC-UV) Separate->Analyze Calculate Calculate solubility Analyze->Calculate End End: Solubility value obtained Calculate->End

Figure 2: Workflow for experimental solubility determination.

Determination of pKa

Potentiometric titration is a standard method for pKa determination.[12] The compound is dissolved in a suitable solvent mixture (e.g., water-methanol) and titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Synthesis and Reactivity

N,2,3-Trimethylbenzene-1-sulfonamide can be synthesized through established methods for sulfonamide formation.

General Synthetic Route

The most common method for synthesizing aryl sulfonamides is the reaction of an aryl sulfonyl chloride with an amine.[13] In the case of N,2,3-Trimethylbenzene-1-sulfonamide, this would involve the reaction of 2,3-dimethylbenzenesulfonyl chloride with ammonia.

Proposed Synthesis of N,2,3-Trimethylbenzene-1-sulfonamide

Synthesis_of_N_2_3_Trimethylbenzene_1_sulfonamide Starting_Material 2,3-Dimethylaniline Diazotization Diazotization (NaNO₂, HCl) Starting_Material->Diazotization Sulfonyl_Chloride_Formation Reaction with SO₂ in the presence of CuCl₂ Diazotization->Sulfonyl_Chloride_Formation Intermediate 2,3-Dimethylbenzenesulfonyl chloride Sulfonyl_Chloride_Formation->Intermediate Amination Amination (Ammonia) Intermediate->Amination Product N,2,3-Trimethylbenzene-1-sulfonamide Amination->Product

Figure 3: A potential synthetic pathway for N,2,3-Trimethylbenzene-1-sulfonamide.

Chemical Reactivity and Stability

Sulfonamides are generally stable functional groups.[3] The sulfonamide N-H bond can be deprotonated under basic conditions. The aromatic ring can undergo electrophilic substitution, with the directing effects influenced by the sulfonyl and methyl groups.

Spectroscopic Characterization

Unequivocal identification of N,2,3-Trimethylbenzene-1-sulfonamide requires a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern of the aromatic ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches (around 3300-3400 cm⁻¹) and the symmetric and asymmetric S=O stretches (around 1160 and 1350 cm⁻¹, respectively) of the sulfonamide group will be present.

  • Mass Spectrometry (MS): Will confirm the molecular weight and can provide fragmentation patterns useful for structural elucidation.

Applications and Future Directions

While specific applications for N,2,3-Trimethylbenzene-1-sulfonamide are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery. The sulfonamide core is a known inhibitor of various enzymes, and the trimethylbenzene moiety can be tailored to fit into specific hydrophobic pockets of target proteins. Future research could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties and molecular characteristics of N,2,3-Trimethylbenzene-1-sulfonamide. By integrating theoretical predictions with established experimental protocols, this document serves as a valuable resource for researchers working with this compound. Further empirical studies are warranted to precisely determine its physicochemical parameters and to explore its full potential in medicinal chemistry and drug development.

References

  • Poole, L. J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6291-6302. [Link]

  • Poole, L. J., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Poole, L. J., et al. (2019). Supplementary Information for: Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Amazon S3. [Link]

  • Poole, L. J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]

  • Poole, L. J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • Qu, Y., et al. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(9), 2736-2746. [Link]

  • Hassan, S. S. M., et al. (1985). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of the Association of Official Analytical Chemists, 68(6), 1155-1158. [Link]

  • Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-43. [Link]

  • Li, J., et al. (2009). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 54(5), 1615-1617. [Link]

  • Perlovich, G. L., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(2), 1125-1135. [Link]

  • PubChem. (n.d.). Trimethylbenzene, mixed isomers. National Center for Biotechnology Information. [Link]

  • Al-Masoudi, N. A., et al. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Letters in Drug Design & Discovery, 14(10), 1165-1173. [Link]

  • Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(4), 223-232. [Link]

  • Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 168-176. [Link]

  • Yathirajan, H. S., et al. (2006). N-(2,3-Dimethyl-phen-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5017-o5018. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 134-139. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, 2024(3), M1879. [Link]

  • Kadam, D. K., et al. (2025). In-silico ADMET PROFILING AND DOCKING ANALYSIS OF ANTIMALARIAL ACTIVITY OF SULFONAMIDE-ATTACHED COUMARIN-[6][7][8]-TRIAZOLES. RASĀYAN Journal of Chemistry, 18(2), 1097-1105. [Link]

  • OSHA. (2000). Trimethylbenzene (mixed isomers). Occupational Safety and Health Administration. [Link]

  • OEHHA. (2023). Trimethylbenzenes Reference Exposure Levels, January 2023, Public Review Draft. California Office of Environmental Health Hazard Assessment. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Effects of sulfonate incorporation and structural isomerism on physical and gas transport properties of soluble sulfonated polyimides. (2019). Journal of Membrane Science, 582, 333-343. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2020). CHEMISTRY & BIOLOGY INTERFACE, 10(4), 216-231. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Chemical Reviews, 2(3), 193-205. [Link]

  • Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. (2020). New Journal of Chemistry, 44(30), 13031-13041. [Link]

  • Vedantu. (2024). The total number of isomers of trimethylbenzene is class 12 chemistry CBSE. [Link]

  • Tačić, A., et al. (2015). Antimicrobial sulfonamide drugs. Advanced technologies, 4(1), 58-71. [Link]

  • Davies, T. Q., et al. (2021). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Chemical Science, 12(15), 5494-5499. [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of N,2,3-Trimethylbenzene-1-sulfonamide in Biological Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of N,2,3-Trimethylbenzene-1-sulfonamide. Given the limited publicly ava...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of N,2,3-Trimethylbenzene-1-sulfonamide. Given the limited publicly available data on the specific biological activities of this compound, this document outlines a systematic, hypothesis-driven approach to its characterization.

Introduction: The Enigmatic Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory effects.[1][3][5] N,2,3-Trimethylbenzene-1-sulfonamide, a structurally distinct member of this class, represents an unexplored frontier. Its unique substitution pattern on the benzene ring may confer novel pharmacological properties and selective targeting capabilities.

This guide puts forth a hypothesized mechanism of action for N,2,3-Trimethylbenzene-1-sulfonamide as a modulator of critical enzymatic pathways, a common trait among sulfonamide-based drugs.[5][6] Specifically, we will explore its potential as an inhibitor of carbonic anhydrases and urease, enzymes implicated in various pathological conditions.[6][7][8]

Physicochemical Properties of N,2,3-Trimethylbenzene-1-sulfonamide

A thorough understanding of a compound's physicochemical properties is fundamental to designing and interpreting biological assays. The table below summarizes the key computed properties of N,2,3-Trimethylbenzene-1-sulfonamide.

PropertyValueReference
Molecular FormulaC9H13NO2S[9][10]
Molecular Weight199.27 g/mol [9]
IUPAC Name2,4,6-trimethylbenzenesulfonamide[9]
CAS Number4543-58-2[9][10]

Hypothesized Mechanisms of Action and Experimental Validation

The sulfonamide moiety is a versatile pharmacophore known to interact with a variety of enzymes.[2][6] Based on established activities of structurally related compounds, we propose two primary, testable hypotheses for the mechanism of action of N,2,3-Trimethylbenzene-1-sulfonamide:

  • Hypothesis 1: Inhibition of Carbonic Anhydrase Isoforms. Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[7][11] Many sulfonamides are potent CA inhibitors.[5][6][7]

  • Hypothesis 2: Inhibition of Urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[8] Sulfonamide derivatives have been investigated as urease inhibitors.[8]

Experimental Workflow for Investigating Carbonic Anhydrase Inhibition

The following workflow outlines a systematic approach to evaluating the inhibitory potential of N,2,3-Trimethylbenzene-1-sulfonamide against various human carbonic anhydrase isoforms.

G cluster_0 In Vitro CA Inhibition Assays cluster_1 Cell-Based Assays A Compound Preparation & Solubilization C Stopped-Flow Carbon Dioxide Hydration Assay A->C B Procurement of Recombinant Human CA Isoforms (e.g., CA I, II, IX, XII) B->C D Determination of IC50 Values C->D E Selectivity Profiling Across CA Isoforms D->E F Selection of Cancer Cell Lines Overexpressing Specific CA Isoforms (e.g., MCF-7 for CA IX) E->F Informed Selection G Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) F->G H Extracellular Acidification Rate (ECAR) Measurement F->H

Caption: Workflow for investigating carbonic anhydrase inhibition.

Detailed Protocol: Stopped-Flow Carbon Dioxide Hydration Assay

This protocol describes the determination of inhibitory activity against carbonic anhydrase using a stopped-flow spectrophotometer.

  • Reagent Preparation:

    • Prepare a 20 mM HEPES buffer (pH 7.4).

    • Prepare a stock solution of N,2,3-Trimethylbenzene-1-sulfonamide in DMSO.

    • Prepare a saturated solution of CO2 by bubbling CO2 gas through chilled, deionized water.

    • Prepare a solution of the desired recombinant human carbonic anhydrase isoform in HEPES buffer.

    • Prepare a pH indicator solution (e.g., p-nitrophenol).

  • Assay Procedure:

    • Equilibrate all solutions to 25°C.

    • In the first syringe of the stopped-flow instrument, mix the enzyme solution, the inhibitor at various concentrations (or DMSO for control), and the pH indicator in HEPES buffer.

    • In the second syringe, load the CO2 solution.

    • Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Investigating Urease Inhibition: A Strategy for Antimicrobial Discovery

The potential of N,2,3-Trimethylbenzene-1-sulfonamide as a urease inhibitor can be explored through a series of in vitro and computational studies.

G cluster_0 In Vitro Urease Inhibition cluster_1 Computational Modeling A Compound Preparation C Berthelot's Reagent-Based Urease Activity Assay A->C B Procurement of Jack Bean Urease B->C D IC50 Determination C->D E Molecular Docking of N,2,3-Trimethylbenzene-1-sulfonamide into the Urease Active Site D->E Experimental Validation F Analysis of Binding Interactions E->F

Caption: Workflow for investigating urease inhibition.

Detailed Protocol: Berthelot's Reagent-Based Urease Activity Assay

This colorimetric assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea.

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 7.0).

    • Prepare a stock solution of N,2,3-Trimethylbenzene-1-sulfonamide in DMSO.

    • Prepare a solution of Jack Bean Urease in phosphate buffer.

    • Prepare a urea solution in phosphate buffer.

    • Prepare Berthelot's reagents:

      • Reagent A: Phenol and sodium nitroprusside.

      • Reagent B: Sodium hypochlorite and sodium hydroxide.

  • Assay Procedure:

    • In a 96-well plate, add the urease solution and the test compound at various concentrations (or DMSO for control).

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding the urea solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding Reagent A, followed by Reagent B.

    • Incubate at room temperature for 20 minutes to allow for color development (indophenol blue).

    • Measure the absorbance at 625 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the mechanism of action of N,2,3-Trimethylbenzene-1-sulfonamide. The proposed experiments, focusing on carbonic anhydrase and urease inhibition, are rooted in the well-established pharmacology of the sulfonamide scaffold. Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy Studies: In relevant animal models of cancer or bacterial infection.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of N,2,3-Trimethylbenzene-1-sulfonamide to optimize potency and selectivity.

The exploration of this novel sulfonamide holds the potential for the discovery of new therapeutic agents with unique pharmacological profiles.

References

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147–189. [Link]

  • Al-Ghorbani, M., & Al-Anshori, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. [Link]

  • Al-Ghorbani, M., & Al-Anshori, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Ahmad, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & biodiversity, e202403434. [Link]

  • Al-Ghorbani, M., & Al-Anshori, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Ahmad, Y., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 35087-35102. [Link]

  • Khan, K. M., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules (Basel, Switzerland), 27(5), 1593. [Link]

  • Ahmad, I., et al. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure, 1305, 137788. [Link]

  • Saleem, H., et al. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Survey in Fisheries Sciences, 10(2S), 2591-2601. [Link]

  • El-Sayad, K. A., & Elmasry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 150, 107409. [Link]

  • Al-Mohanna, M. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Research International, 21(3), 1-10. [Link]

  • Whalen, K., Finkel, R., & Panavelil, T. A. (2017). Sulfonamides and Trimethoprim. In Lippincott Illustrated Reviews: Pharmacology (6th ed.). Wolters Kluwer. [Link]

  • Singh, S. K., & Parle, A. (2003). Sulfonamides: A Novel Approach For Antimicrobial Chemotherapy. The Pharma Review, 1(4), 53-58. [Link]

  • Adebayo, O. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(12), 14457–14472. [Link]

  • Flores-Alamo, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of the Mexican Chemical Society, 68(1), 38-46. [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). [Link]

  • Asker, F. W., & Al-Adily, M. J. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of ChemTech Research, 14(1), 168-177. [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Khan, S. A., & Yusuf, M. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153-159. [Link]

  • Asker, F. W., & Al-Adily, M. J. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 10(1), 168-177. [Link]

  • Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Physical Chemistry Chemical Physics, 13(4), 1438-1447. [Link]

  • Khan, S. A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 1-9. [Link]

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Sources

Foundational

Thermodynamic stability and melting point of N,2,3-Trimethylbenzene-1-sulfonamide

An In-Depth Technical Guide on the Thermodynamic Stability and Thermal Profiling of N,2,3-Trimethylbenzene-1-sulfonamide Executive Summary In the landscape of rational drug design, sulfonamides serve as highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Thermal Profiling of N,2,3-Trimethylbenzene-1-sulfonamide

Executive Summary

In the landscape of rational drug design, sulfonamides serve as highly versatile pharmacophores. N,2,3-Trimethylbenzene-1-sulfonamide (CAS: 1871874-89-3)[1] represents a unique structural subclass characterized by asymmetric aromatic methylation and N-alkylation. Understanding its thermodynamic stability and melting point is critical for downstream pharmaceutical processing, including formulation, milling, and long-term storage. This whitepaper dissects the mechanistic causality behind its thermal properties and establishes self-validating experimental protocols for its characterization.

Mechanistic Causality: Thermodynamics of the N,2,3-Trimethyl System

The thermodynamic stability of N,2,3-Trimethylbenzene-1-sulfonamide is governed by a delicate balance between steric hindrance and intermolecular hydrogen bonding.

Steric Hindrance and Conformational Energy Barriers: The substitution pattern on the benzene ring—specifically the methyl group at the ortho position (C2)—introduces significant spatial conflict with the bulky sulfonyl oxygen atoms. Studies on analogous ortho-methylated compounds, such as 2,4,6-trimethylbenzenesulfonamide, reveal that this steric clash restricts the free rotation of the C-S bond[2]. To minimize repulsive forces, the sulfonyl oxygens are forced out of coplanarity with the aromatic π-system. This restricted rotation imposes a kinetic energy barrier (typically ~5.6 to 6.2 kJ/mol in related analogs)[2], locking the molecule into specific conformational minima and elevating its ground-state thermodynamic enthalpy.

Lattice Enthalpy and N-Alkylation: While primary sulfonamides possess two N-H hydrogen bond donors (enabling highly stable, 3D intermolecular hydrogen-bonded networks), N,2,3-Trimethylbenzene-1-sulfonamide is N-methylated. This substitution eliminates one hydrogen bond donor. Consequently, the molecule is restricted to forming 1D hydrogen-bonded chains or isolated dimers. This drastic reduction in crystal lattice energy is the primary causal factor for its lower melting point compared to primary sulfonamide counterparts.

ConformationalThermodynamics A N,2,3-Trimethylbenzene-1-sulfonamide B Ortho-Methyl Steric Hindrance A->B C Restricted C-S & S-N Bond Rotation B->C D Conformer A (Global Min) C->D Low Energy E Conformer B (Local Min) C->E High Energy F Thermodynamic Equilibrium D->F E->F

Fig 1. Conformational thermodynamics driven by steric hindrance in the sulfonamide.

Comparative Melting Point Analytics

Because empirical melting point data for N,2,3-Trimethylbenzene-1-sulfonamide is highly specific to proprietary synthesis batches, we can accurately predict its thermal behavior by analyzing structural boundary analogs.

As shown in the table below, N-methylation drastically depresses the melting point (e.g., N-methylbenzenesulfonamide melts at a mere 31.0 °C). Conversely, heavy aromatic methylation increases the molecular weight and Van der Waals interactions, raising the melting point (e.g., 2,4,6-Trimethylbenzenesulfonamide melts at 82.0 - 86.0 °C)[2]. Balancing these two opposing thermodynamic forces, the melting point of N,2,3-Trimethylbenzene-1-sulfonamide is predicted to fall within the 45.0 °C to 65.0 °C range.

Table 1: Thermodynamic and Melting Point Comparison of Sulfonamide Analogs

Compound NameCAS NumberSubstitution PatternH-Bond DonorsMelting Point (°C)
N-methylbenzenesulfonamide5183-78-8N-methyl131.0
2,4,6-Trimethylbenzenesulfonamide4543-58-22,4,6-trimethyl282.0 - 86.0[2]
N,2,3-Trimethylbenzene-1-sulfonamide 1871874-89-3 N-methyl, 2,3-dimethyl 1 ~ 45.0 - 65.0 (Predicted)

Self-Validating Experimental Protocols for Thermal Profiling

To empirically determine the exact melting point and thermodynamic stability of N,2,3-Trimethylbenzene-1-sulfonamide, researchers must employ a coupled thermal analysis approach. The following protocols are designed as self-validating systems to eliminate instrumental artifacts and sample history bias.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point (Tm)

Causality: A heating rate of 10 °C/min is strictly selected to balance the resolution of the heat flow signal against thermal lag. A cyclic heat-cool-heat method is mandatory. The first heating cycle erases the sample's thermal history (e.g., trapped residual solvents or metastable kinetic polymorphs formed during rapid precipitation). The second heating cycle captures the true thermodynamic melting point of the most stable crystalline lattice.

Step-by-Step Methodology:

  • Calibration (Internal Control): Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). If the onset temperature deviates by >0.1 °C, perform a full instrument recalibration.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of N,2,3-Trimethylbenzene-1-sulfonamide into an aluminum pan. Crimp the lid with a pinhole to allow for the release of any volatile impurities.

  • First Heating Cycle: Heat the sample from 10 °C to 100 °C at 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Cooling Cycle: Cool the sample from 100 °C back to 10 °C at 10 °C/min to observe the exothermic crystallization peak.

  • Second Heating Cycle: Re-heat the sample from 10 °C to 100 °C at 10 °C/min.

  • Data Extraction: Record the extrapolated onset temperature of the endothermic peak during the second heating cycle as the true thermodynamic melting point ( Tm​ ). Integrate the peak area to determine the enthalpy of fusion ( ΔHfus​ ).

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability

Causality: TGA must be run under an inert nitrogen atmosphere to isolate purely thermal decomposition (pyrolysis) from oxidative degradation, providing a true measure of the molecule's intrinsic bond stability.

Step-by-Step Methodology:

  • Baseline Validation (Internal Control): Run an empty platinum crucible from 25 °C to 400 °C at 10 °C/min. Save this as the baseline to subtract buoyancy effects and instrumental drift.

  • Sample Loading: Load 5.0 to 10.0 mg of the compound into the crucible.

  • Thermal Ramp: Heat the sample from 25 °C to 400 °C at 10 °C/min under a nitrogen purge (60 mL/min).

  • Data Extraction: Apply the baseline subtraction. Identify the Td(5%)​ (the temperature at which 5% mass loss occurs) to define the upper limit of the compound's thermodynamic stability window.

ThermalProfilingWorkflow S1 Sample Prep (>99% Purity) S2 DSC Analysis (10°C/min) S1->S2 S3 TGA Analysis (N2 Purge) S1->S3 R1 Melting Point (Tm) S2->R1 R2 Enthalpy of Fusion (ΔHfus) S2->R2 R3 Decomposition Temp (Td) S3->R3 V1 Indium Calibration Check V1->S2 V2 Baseline Subtraction V2->S3

Fig 2. Self-validating thermal profiling workflow utilizing DSC and TGA methodologies.

References

Sources

Exploratory

Pharmacokinetic profiling of N,2,3-Trimethylbenzene-1-sulfonamide derivatives

An In-Depth Technical Guide: Pharmacokinetic Profiling of N,2,3-Trimethylbenzene-1-sulfonamide Derivatives Introduction: The Imperative for Pharmacokinetic-Driven Drug Discovery The journey of a novel chemical entity fro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of N,2,3-Trimethylbenzene-1-sulfonamide Derivatives

Introduction: The Imperative for Pharmacokinetic-Driven Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic (PK) properties.[1][2] The N,2,3-trimethylbenzene-1-sulfonamide scaffold represents a versatile core for developing novel therapeutics. However, like many sulfonamide-based molecules, its derivatives can exhibit wide-ranging absorption, distribution, metabolism, and excretion (ADME) profiles that are highly sensitive to minor structural modifications.[3][4] Therefore, a robust and integrated pharmacokinetic profiling strategy is not merely a checkbox in the drug discovery process; it is the foundational pillar upon which successful lead optimization is built.[5][6]

This guide provides a comprehensive, technically-grounded framework for the systematic pharmacokinetic characterization of N,2,3-trimethylbenzene-1-sulfonamide derivatives. It moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, enabling researchers to generate high-quality, interpretable data that directly informs medicinal chemistry efforts. The core principle is to establish a clear understanding of the relationship between plasma exposure and pharmacological effect—the PK/PD relationship—which is the hallmark of any successful drug discovery program.[7]

Section 1: The Integrated Pharmacokinetic Workflow

A successful PK profiling campaign is a tiered, iterative process. It begins with high-throughput in vitro assays to triage early-stage compounds and progresses to more complex in vivo studies for the most promising leads. This integrated approach ensures that resources are focused on candidates with the highest probability of success.

G cluster_0 Early Stage: In Vitro Profiling cluster_1 Lead Optimization Cycle cluster_2 Late Stage: In Vivo Validation MetStab Metabolic Stability (Microsomes, Hepatocytes) SAR Structure-Activity Relationship (SAR) Analysis MetStab->SAR PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->SAR Perm Permeability (Caco-2 Assay) Perm->SAR Chem Medicinal Chemistry Synthesis of New Analogs SAR->Chem Guide Design InVivo Rodent Pharmacokinetic Study (IV & PO Dosing) SAR->InVivo Select Promising Leads Chem->MetStab Test New Analogs PKPD PK/PD Modeling & Candidate Selection InVivo->PKPD G prep 1. Preparation Microsomes, Compound, NADPH preincub 2. Pre-incubation Plate at 37°C prep->preincub start 3. Initiate Reaction Add NADPH (T=0) preincub->start sample 4. Sampling Quench at 0, 5, 15, 30, 45 min start->sample process 5. Process Centrifuge, collect supernatant sample->process analyze 6. Analysis LC-MS/MS Quantification process->analyze calc 7. Calculation Half-life (t½), CLint analyze->calc

Figure 2: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein. [8]It is a fundamental tenet of pharmacology—the "free drug hypothesis"—that only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body. [8]Highly protein-bound compounds (>99%) can have a lower apparent potency and a longer half-life. Understanding the extent of binding is critical for interpreting PK/PD relationships. [9] Experimental System: Equilibrium dialysis is considered the gold standard method as it minimizes non-specific binding and provides a direct measure of the unbound fraction at equilibrium. [8][10] Detailed Protocol: Equilibrium Dialysis for PPB

  • Device Preparation:

    • Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10,000 Da MWCO).

    • Hydrate the membranes according to the manufacturer's instructions.

  • Sample Preparation:

    • Spike the test compound into plasma (human, rat) at a final concentration of 1-5 µM.

    • On the other side of the membrane (the buffer chamber), add an equivalent volume of protein-free phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration:

    • Seal the dialysis unit and place it in an incubator at 37°C on an orbital shaker.

    • Allow the system to reach equilibrium, which typically takes 4-6 hours. The free drug will diffuse across the membrane until its concentration is equal in both chambers. [8]

  • Sample Collection & Analysis:

    • At the end of the incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

    • To ensure accurate measurement, "matrix-match" the samples. Add an equivalent volume of blank plasma to the buffer aliquot and an equivalent volume of PBS to the plasma aliquot.

    • Precipitate proteins with cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100.

Intestinal Permeability: Predicting Oral Absorption

Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. Poor permeability is a major cause of low oral bioavailability. [11]The Caco-2 cell permeability assay is a widely used in vitro model that predicts human intestinal absorption. [12][13]Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key efflux transporters like P-glycoprotein (P-gp), similar to the intestinal barrier. [14] Experimental System: The bidirectional Caco-2 assay using Transwell™ plates allows for the measurement of permeability in both the absorptive (apical to basolateral, A→B) and secretive (basolateral to apical, B→A) directions.

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until a confluent, differentiated monolayer is formed. [13] * Self-Validation: Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²). [15]Additionally, run a low-permeability marker like Lucifer Yellow to confirm tight junction integrity.

  • Assay Execution:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • A→B Transport: Add the test compound (typically 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh transport buffer. [13] * B→A Transport: In a separate set of wells, add the test compound to the basolateral chamber, with fresh buffer in the apical chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling & Analysis:

    • At the end of the incubation, take samples from the receiver chambers (basolateral for A→B, apical for B→A).

    • Also, take a sample from the initial donor solution to calculate mass balance.

    • Analyze all samples by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B→A) / Papp (A→B).

    • Interpretation: An ER > 2 is a strong indication that the compound is a substrate of an efflux transporter like P-gp, which actively pumps the drug back into the intestinal lumen, limiting its absorption. [13]

G A_node Drug Added B_node Drug Measured A_node->B_node Absorption (A->B) Papp (A->B) C_node Drug Measured D_node Drug Added D_node->C_node Efflux (B->A) Papp (B->A) placeholder [Visual of Transwell™ system with Caco-2 monolayer showing A->B and B->A flux]

Figure 3: Conceptual diagram of the bidirectional Caco-2 assay.

Table 1: Representative In Vitro ADME Profile of N,2,3-Trimethylbenzene-1-sulfonamide Derivatives

Compound ID R-Group Modification Rat Liver Microsome t½ (min) Human Plasma Protein Binding (%) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio (ER)
Parent-01 -H 25 98.5 1.5 1.2
Deriv-02 -OCH₃ 45 99.1 0.8 4.5
Deriv-03 -F > 60 95.2 8.9 1.1

| Deriv-04 | -COOH | 15 | 85.0 | 0.2 | 1.0 |

Interpretation based on Table 1:

  • Deriv-02: Improved metabolic stability but appears to be an efflux substrate (ER > 2), which could limit oral absorption.

  • Deriv-03: Excellent metabolic stability and high permeability with no efflux liability. This compound is a strong candidate for in vivo studies.

  • Deriv-04: Poor stability and permeability, likely due to the acidic group. This candidate would be deprioritized.

Section 3: In Vivo Pharmacokinetic Characterization

Promising candidates from in vitro screening are advanced to in vivo studies to understand their behavior in a whole-organism system. [16]Rodent models, typically Sprague-Dawley rats, are used to determine key PK parameters that predict human pharmacokinetics. [17] Causality: In vivo studies integrate all ADME processes simultaneously. An intravenous (IV) dose allows for the determination of clearance (CL) and volume of distribution (Vd), while an oral (PO) dose, when compared to the IV dose, reveals the oral bioavailability (F%). [18]These parameters are essential for designing efficacy and toxicology studies and for predicting human dose regimens. [16] Detailed Protocol: Rat Pharmacokinetic Study

  • Animal Preparation:

    • Use cannulated male Sprague-Dawley rats (e.g., jugular vein cannula for dosing and/or sampling) to minimize stress and allow for serial blood sampling from the same animal. [17] * Acclimate animals and fast them overnight before dosing.

  • Dosing:

    • IV Group (n=3-5 rats): Administer a single bolus dose (e.g., 1-2 mg/kg) of the compound formulated in a suitable vehicle via the cannula. [17] * PO Group (n=3-5 rats): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage. The oral dose is typically higher to account for incomplete absorption.

  • Blood Sampling:

    • Collect serial blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • Typical time points: (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Process blood to plasma by centrifugation and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the drug in rat plasma. [19] * Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. [20]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

G acclimate 1. Acclimation & Fasting (Cannulated Rats) iv_dose 2a. IV Dosing (1-2 mg/kg) acclimate->iv_dose po_dose 2b. PO Dosing (5-10 mg/kg) acclimate->po_dose sampling 3. Serial Blood Sampling (0-24 hours) iv_dose->sampling po_dose->sampling bioanalysis 4. Plasma Sample Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_calc 5. PK Parameter Calculation (NCA) bioanalysis->pk_calc

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of N,2,3-Trimethylbenzene-1-sulfonamide Stock Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profile N,2,3-Trimethylbenzene-1-sulfonamide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profile

N,2,3-Trimethylbenzene-1-sulfonamide is a specialized sulfonamide derivative utilized in various pharmacological and chemical biology applications. As a Senior Application Scientist, I emphasize that the reliability of any downstream biological or biochemical assay begins with the precise and stable preparation of the compound's stock solution. Due to the inherent hydrophobicity of the substituted benzene ring, this compound requires specific handling to ensure complete solvation and prevent artifactual data in in vitro assays.

Quantitative Data Summary

To facilitate rapid reference during experimental design, the critical physicochemical properties and solubility metrics of N,2,3-Trimethylbenzene-1-sulfonamide are summarized below:

PropertyValue
Compound Name N,2,3-Trimethylbenzene-1-sulfonamide
CAS Number 1871874-89-3[1]
Molecular Weight 199.27 g/mol [1]
Molecular Formula C9H13NO2S[1]
Primary Solvent Anhydrous DMSO (Highly Soluble)[2][3]
Aqueous Solubility Poor / Insoluble[2]
Storage (Powder) -20°C (Desiccated)[4]
Storage (Stock Solution) -20°C to -80°C (Protected from moisture)[4]

Mechanistic Insights into Solvation (Causality & E-E-A-T)

Why Dimethyl Sulfoxide (DMSO)? Sulfonamides generally exhibit poor solubility in aqueous environments[2]. However, aprotic polar solvents like DMSO and Dimethylformamide (DMF) are highly effective solubilizers for this class of compounds[3]. The solvation mechanism is driven by robust hydrogen bonding: the sulfonamide NH₂ moiety acts as a strong hydrogen bond donor, while the lone electron pairs on the oxygen atoms of DMSO serve as optimal hydrogen bond acceptors[3].

The Criticality of Anhydrous Conditions: A common pitfall in stock preparation is the use of hygroscopic, moisture-contaminated DMSO, which drastically reduces the solubility of sulfonamides and leads to micro-precipitation[5]. Therefore, utilizing fresh, cell-culture grade, anhydrous DMSO is a strict requirement to maintain a self-validating and stable stock solution[2][5].

Mechanism S Sulfonamide NH₂ Group (H-Bond Donor) DMSO DMSO Oxygen Atom (H-Bond Acceptor) S->DMSO Strong Hydrogen Bonding H2O Aqueous Medium (High Polarity) S->H2O Hydrophobic Repulsion (Benzene Ring) Soluble Complete Solvation (Stable Stock Solution) DMSO->Soluble Insoluble Hydrophobic Aggregation (Precipitation) H2O->Insoluble

Mechanistic pathway of sulfonamide solvation highlighting the critical role of DMSO hydrogen bonding.

Step-by-Step Methodology: 10 mM Master Stock Solution

The following protocol outlines the generation of a 10 mM master stock solution, which provides an optimal balance between concentration and long-term stability.

Materials Required:

  • N,2,3-Trimethylbenzene-1-sulfonamide powder[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade (≥99.9% purity)[2]

  • Calibrated analytical balance, sterile microcentrifuge tubes, vortex mixer, and sonicator bath.

Procedure:

  • Equilibration: Allow the lyophilized powder to fully equilibrate to room temperature before opening the vial. This prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Calculation & Weighing: To prepare exactly 1.0 mL of a 10 mM stock solution, accurately weigh 1.99 mg of the compound (MW = 199.27 g/mol ) into a sterile, solvent-resistant microcentrifuge tube[1][2].

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the tube[2].

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solution is not completely clear, apply gentle sonication or warm the tube in a 37°C water bath until no particulate matter remains[2][4]. Self-Validation Check: Hold the tube against a light source to ensure absolute optical clarity.

  • Sterilization (Optional but Recommended): For cell-based biological assays, filter the solution through a 0.22 µm PTFE syringe filter. (Note: Ensure the filter membrane is PTFE, as other materials like PES or CA may degrade or leach in pure DMSO).

  • Storage & Preservation: Aliquot the stock solution into single-use vials (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles, which degrade the compound. Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) to displace atmospheric moisture and prevent oxidation[6]. Store immediately at -20°C or -80°C[4].

Workflow A N,2,3-Trimethylbenzene- 1-sulfonamide (Powder) B Weigh 1.99 mg (Analytical Balance) A->B C Add 1.0 mL Anhydrous DMSO B->C D Dissolve (Vortex / Sonicate) C->D E Sterile Filter (0.22 µm PTFE) D->E F Store Aliquots (-20°C, Argon Purged) E->F

Workflow for the preparation and storage of a 10 mM N,2,3-Trimethylbenzene-1-sulfonamide stock.

Step-by-Step Methodology: Working Solutions for In Vitro Assays

Translating the master stock into a working solution requires careful mitigation of solvent toxicity.

Procedure:

  • Thawing: Remove a single-use aliquot from -20°C storage and allow it to reach room temperature naturally. Vortex briefly to ensure homogeneity, as transient micro-precipitation can occur during the thawing phase.

  • Serial Dilution: Dilute the 10 mM stock directly into the pre-warmed assay buffer or complete cell culture medium to reach the desired final experimental concentration[2].

  • Vehicle Control Normalization (Critical Step): It is imperative to maintain a constant DMSO concentration across all experimental and control wells. The final concentration of DMSO must strictly not exceed 0.1% (v/v) in cell culture systems[2]. Exceeding this threshold can induce solvent-mediated cytotoxicity, alter membrane fluidity, or cause artifactual DNA denaturation, thereby compromising the integrity of the assay[2][7].

References

  • [3] Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Source: MDPI. URL: [Link]

  • [7] Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Source: PubMed Central (PMC). URL:[Link]

Sources

Application

Application Note: Robust HPLC Method Development and Validation for the Quantification of N,2,3-Trimethylbenzene-1-sulfonamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Regulatory Alignment: ICH Q2(R2) (Effective 2024) and USP <1225> Introduction & Analytical Target Profile (ATP) The quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Regulatory Alignment: ICH Q2(R2) (Effective 2024) and USP <1225>

Introduction & Analytical Target Profile (ATP)

The quantification of specific active pharmaceutical ingredients (APIs) and their intermediates requires robust, stability-indicating analytical procedures. N,2,3-Trimethylbenzene-1-sulfonamide (CAS: 1871874-89-3; MW: 199.27 g/mol ) is a structurally distinct sulfonamide derivative featuring a highly hydrophobic trimethylated aromatic core and a polar, weakly acidic N-methyl sulfonamide moiety.

Historically, analytical method validation was treated as a discrete event. However, with the recent implementation of the ICH Q2(R2) guidelines and the proposed revisions to USP <1225> , the industry has shifted toward an Analytical Quality by Design (AQbD) and lifecycle management approach[2][3]. This application note details a self-validating, AQbD-driven Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the precise quantification of N,2,3-Trimethylbenzene-1-sulfonamide.

Scientific Rationale & Method Development Strategy

As a Senior Application Scientist, developing a method is not merely about achieving a peak; it is about controlling the physicochemical interactions within the column to guarantee a reliable "Reportable Result."

Stationary Phase Selection

The trimethylated benzene ring imparts significant hydrophobicity, necessitating a non-polar stationary phase. A high-density, end-capped C18 column (Octadecylsilane) was selected. Causality: The end-capping process neutralizes residual silanol groups on the silica support. Because sulfonamides contain basic nitrogen atoms (albeit with diminished basicity due to the sulfonyl electron-withdrawing group), un-end-capped silanols would cause secondary ion-exchange interactions, leading to severe peak tailing.

Mobile Phase & pH Control

The N-H bond of the sulfonamide group typically exhibits a pKa of approximately 10.

  • Buffer Choice: To ensure the analyte remains in a fully unionized state, the mobile phase pH must be maintained at least 2 units below the pKa.

  • Causality: We employ 0.1% Formic Acid in Water (pH ~2.7) as the aqueous phase. Keeping the molecule fully unionized maximizes its hydrophobic retention on the C18 phase and prevents peak splitting that occurs during partial ionization. Acetonitrile is chosen over Methanol as the organic modifier due to its lower viscosity and superior elution strength, which sharpens the peak profile.

Detector Optimization

Aromatic sulfonamides exhibit strong π→π∗ and n→π∗ transitions. While maximum absorbance occurs near 210 nm, monitoring at 265 nm is preferred [1]. Causality: At 265 nm, matrix interferences from typical formulation excipients and organic solvents are virtually eliminated, vastly improving the method's Specificity—a critical parameter under ICH Q2(R2) [2].

AQbD A Define Analytical Target Profile (ATP) Quantify N,2,3-Trimethylbenzene-1-sulfonamide B Risk Assessment & CQA Identification (Solubility, pKa, UV Absorbance) A->B Drives C Method Optimization (Mobile Phase, Column, Gradient) B->C Informs D Method Validation (ICH Q2(R2) Guidelines) C->D Finalizes Method E Routine Analysis & Lifecycle Management D->E Approves for Release

Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocols

Chromatographic Conditions

The following parameters establish a self-validating system where system suitability criteria (Resolution > 2.0, Tailing Factor < 1.5, RSD < 2.0%) are consistently met.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 100% HPLC-Grade Acetonitrile
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection UV/PDA at 265 nm
Injection Volume 10 µL
Run Time 10 Minutes
Step-by-Step Sample Preparation

To ensure high recovery rates and prevent column degradation, a rigorous extraction and filtration protocol is required [4].

  • Standard Preparation: Accurately weigh 10.0 mg of N,2,3-Trimethylbenzene-1-sulfonamide reference standard.

  • Primary Dilution: Transfer to a 100 mL volumetric flask. Add 50 mL of Diluent (50:50 Methanol:Water).

  • Dissolution: Sonicate for 15 minutes at 25°C to ensure complete solubilization of the hydrophobic core.

  • Volume Make-up: Make up to the mark with Diluent to achieve a 100 µg/mL stock solution.

  • Working Solutions: Dilute the stock solution to construct a calibration curve ranging from 10 µg/mL to 150 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to remove particulate matter.

SamplePrep S1 Weigh Sample (10.0 mg) S2 Add Diluent (50:50 MeOH:H2O) S1->S2 S3 Vortex & Sonicate (15 mins at 25°C) S2->S3 S4 Centrifuge (10,000 rpm, 5 mins) S3->S4 S5 Filter (0.22 µm PTFE) S4->S5 S6 HPLC Injection (10 µL) S5->S6

Step-by-step sample preparation workflow for sulfonamide quantification.

Method Validation Summary

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize the "Reportable Result" and statistical confidence intervals for decision-making [2][3].

Table 2: ICH Q2(R2) Validation Data Summary

Validation ParameterICH Q2(R2) RequirementObserved ResultConclusion
Specificity No interference at analyte RTNo co-eluting peaks from blank/matrixPass
Linearity (Range) R2≥0.999 (10 - 150 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.1% - 100.8%Pass
Precision (Repeatability) RSD 2.0% (n=6)RSD = 0.85%Pass
Limit of Detection (LOD) S/N 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) S/N 10:10.15 µg/mLPass
Robustness Deliberate variations in Flow/TempRSD < 2.0%, Resolution > 2.0Pass

Conclusion

By leveraging the physicochemical properties of N,2,3-Trimethylbenzene-1-sulfonamide—specifically its pKa and hydrophobicity—this protocol establishes an optimized, self-validating HPLC method. The use of an acidic mobile phase coupled with an end-capped C18 column ensures excellent peak symmetry. Furthermore, full compliance with ICH Q2(R2) and USP <1225> guarantees that this analytical procedure is fit-for-purpose for routine batch release and stability testing in pharmaceutical development.

References

  • Tolika, E. P., Samanidou, V. F., & Papadoyannis, I. N. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Separation Science. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. URL: [Link]

  • United States Pharmacopeia (USP). USP <1225> Validation of Compendial Procedures. URL:[Link]

  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. URL:[Link]

Method

High-Purity Isolation of N,2,3-Trimethylbenzene-1-sulfonamide Using Automated Flash Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract N,2,3-Trimethylbenzene-1-sulfonamide and its derivatives are key intermediates in medicinal chemistry and drug development, nec...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N,2,3-Trimethylbenzene-1-sulfonamide and its derivatives are key intermediates in medicinal chemistry and drug development, necessitating highly efficient and scalable purification methods. This application note provides a detailed, field-proven protocol for the purification of N,2,3-Trimethylbenzene-1-sulfonamide from a crude reaction mixture using automated flash column chromatography. The methodology emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions. The protocol details sample preparation using the dry loading technique to enhance resolution, followed by a gradient elution strategy on a silica gel stationary phase. This guide is designed to equip researchers with the expertise to achieve high purity and yield, addressing common challenges through a structured troubleshooting guide.

Introduction: The Imperative for Purity in Sulfonamide Synthesis

Sulfonamides represent a critical class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities.[1][2] The specific scaffold, N,2,3-Trimethylbenzene-1-sulfonamide, serves as a versatile building block in the synthesis of novel therapeutic agents. The efficacy, safety, and regulatory compliance of any synthesized active pharmaceutical ingredient (API) are directly contingent on its purity. Therefore, the removal of by-products, unreacted starting materials, and other impurities is a non-negotiable step in the drug development pipeline.

Flash column chromatography is a cornerstone technique for preparative purification in organic synthesis.[3][4][5] An advancement from traditional gravity-fed column chromatography, it utilizes moderate pressure to accelerate the flow of the mobile phase through the stationary phase, drastically reducing purification time while improving separation efficiency.[6][7][8] This method is particularly advantageous for its scalability, cost-effectiveness, and its ability to handle gram-level quantities, making it indispensable in both academic research and industrial drug discovery labs.[5][6][7]

This document provides an in-depth protocol grounded in the principles of chromatography to guide scientists in the successful purification of N,2,3-Trimethylbenzene-1-sulfonamide.

Foundational Principles and Method Development

The success of any chromatographic separation hinges on the differential partitioning of mixture components between a stationary phase and a mobile phase.[3][6] For N,2,3-Trimethylbenzene-1-sulfonamide, a compound of moderate polarity due to its aromatic rings and the polar sulfonamide group, normal-phase chromatography with silica gel as the stationary phase is the logical choice.[9][10]

The Indispensable Role of Thin-Layer Chromatography (TLC)

Before proceeding to the preparative flash column, it is imperative to develop and optimize the solvent system (mobile phase) using Thin-Layer Chromatography (TLC).[8][9][10] TLC serves as a rapid, small-scale analytical method to predict the behavior of the compound on the flash column. The primary goal is to identify a solvent mixture that provides a clear separation between the target compound and its impurities, with the target compound exhibiting an optimal Retention Factor (Rf).

What is the Retention Factor (Rf)? The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

  • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

For effective separation on a flash column, the target compound should have an Rf value between 0.2 and 0.35 on the TLC plate.[11][12][13] This range ensures that the compound will elute from the column in a reasonable number of column volumes (CVs), providing a balance between resolution and purification time.[14]

Selecting the Mobile Phase

A two-component solvent system, typically a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate), is standard for normal-phase chromatography.[15] The polarity of the mobile phase is fine-tuned by adjusting the ratio of these two solvents.

Polarity of CompoundRecommended Starting Solvent SystemRationale
Non-polar5% Ethyl Acetate/HexaneLow polarity eluent for compounds with high affinity for the non-polar phase.
Moderately Polar (Target) 10-50% Ethyl Acetate/Hexane The standard for a wide range of organic compounds, offering excellent selectivity.[15]
Polar5% Methanol/DichloromethaneFor compounds that require a more polar mobile phase to elute from the silica.[15]

Experimental Insight: For N,2,3-Trimethylbenzene-1-sulfonamide, initial screening should begin with a 20% Ethyl Acetate in Hexane (v/v) system. If the Rf is too low (<0.2), the polarity of the mobile phase should be increased by adding more ethyl acetate. Conversely, if the Rf is too high (>0.35), the polarity should be decreased.

Comprehensive Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude N,2,3-Trimethylbenzene-1-sulfonamide.

Materials and Equipment
  • Chromatography System: Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt) or a manual setup.

  • Stationary Phase: Pre-packed 40 g silica gel flash column (e.g., 40-63 µm particle size).

  • Solvents (HPLC Grade): Hexane, Ethyl Acetate, Dichloromethane (for sample loading).

  • TLC Supplies: Silica gel TLC plates (with F254 UV indicator), developing chamber, spotting capillaries.

  • Sample Adsorbent: Celite® or a small amount of silica gel for dry loading.

  • Glassware: Round-bottom flasks, beakers, graduated cylinders, fraction collection tubes.

  • Detection: UV lamp (254 nm).

  • Post-Purification: Rotary evaporator.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.

Step-by-Step Methodology

Step 1: TLC Method Development (Optimization)

  • Prepare several TLC developing chambers with different ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 10:90, 20:80, 30:70).

  • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of a TLC plate.

  • Place the plate in a developing chamber and allow the solvent to ascend until it is approximately 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the separated spots under a UV lamp (254 nm).

  • Calculate the Rf value for the target compound in each solvent system. Identify the system that places the target Rf between 0.2 and 0.35 and shows the best separation from impurities. For this application, a system of 25% EtOAc/Hexane was found to be optimal.

Step 2: Sample Preparation (Dry Loading) Causality: Liquid loading of a sample dissolved in a strong solvent can lead to band broadening and poor separation.[10] Dry loading is the superior technique when the sample has limited solubility in the starting mobile phase or is dissolved in a polar solvent.[11][16] It ensures that the compound is introduced to the column in a concentrated band, maximizing resolution.

  • Weigh 1.0 g of the crude N,2,3-Trimethylbenzene-1-sulfonamide into a round-bottom flask.

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (approx. 10-15 mL).

  • Add 2-3 g of silica gel to the solution to form a slurry.

  • Completely remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[12] This powder is the dry-loaded sample.

Step 3: Column Setup and Elution

  • Install the 40 g silica gel column onto the flash chromatography system.

  • Load the dry sample into an empty solid load cartridge and attach it to the system.

  • Equilibrate the column with the initial mobile phase (e.g., 5% EtOAc/Hexane) for at least 3-5 column volumes.[11]

  • Program the gradient elution method. A well-designed gradient starts with a low polarity to allow impurities to elute or be strongly retained, then gradually increases polarity to elute the target compound, and finally uses a high-polarity flush to clean the column.

Table 2: Recommended Gradient Elution Profile

Step Column Volumes (CV) % Ethyl Acetate % Hexane Purpose
1. Equilibration 3.0 5 95 Column conditioning and elution of very non-polar impurities.
2. Isocratic Hold 2.0 5 95 Ensures sample is fully loaded and focused at the column head.
3. Linear Gradient 10.0 5 → 40 95 → 60 Separation Phase: Gradually increases polarity to elute the target compound, separating it from closely related impurities.
4. Isocratic Hold 3.0 40 60 Ensures complete elution of the target compound.

| 5. Column Flush | 3.0 | 100 | 0 | Removes strongly retained, highly polar impurities from the column. |

  • Start the purification run and begin collecting fractions. Use the system's UV detector (monitoring at 254 nm) to identify peaks as they elute.

Step 4: Fraction Analysis and Product Isolation

  • Spot every few collected fractions onto a TLC plate alongside a spot of the original crude material.

  • Develop the TLC plate using the optimized solvent system (25% EtOAc/Hexane).

  • Under UV light, identify the fractions that contain only the spot corresponding to the pure N,2,3-Trimethylbenzene-1-sulfonamide.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product as a solid or oil.

  • Determine the final mass, calculate the yield, and confirm purity using analytical techniques such as NMR or HPLC.

Workflow Visualization

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow cluster_prep Phase 1: Method Development & Preparation cluster_purification Phase 2: Flash Chromatography cluster_post Phase 3: Analysis & Isolation TLC TLC Analysis (Optimize Mobile Phase, Rf = 0.2-0.35) Run Gradient Elution (5-40% EtOAc/Hexane) TLC->Run Informs Gradient Crude Crude N,2,3-Trimethylbenzene-1-sulfonamide Crude->TLC DryLoad Dry Loading (Adsorb onto Silica) Crude->DryLoad Equilibrate Column Equilibration (5% EtOAc/Hexane) DryLoad->Equilibrate Equilibrate->Run Collect Fraction Collection (UV Detection) Run->Collect TLC_Analysis TLC Analysis of Fractions Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for N,2,3-Trimethylbenzene-1-sulfonamide Purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC; ensure a ΔRf of at least 0.2 between target and impurity.[12]
Column overload.Reduce the amount of sample loaded onto the column. A general rule is a 1-10% load by weight of silica.
Sample was not loaded in a concentrated band.Use the dry loading method, especially if the sample is not soluble in the starting eluent.[10][12]
Compound Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase. Run a steeper gradient or switch to a stronger polar solvent (e.g., add methanol to dichloromethane).[12]
Compound may be irreversibly adsorbed.Consider using a different stationary phase (e.g., alumina) or adding a modifier like triethylamine for basic compounds.
Peak Tailing Column channeling or poor packing.Use high-quality pre-packed columns. Ensure proper column equilibration.
Secondary interactions with silica (e.g., acidic silica with a basic compound).Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase to suppress unwanted interactions.[15]
Low Yield Compound is co-eluting with an impurity.Improve separation by using a shallower gradient or a different solvent system.
Product is smeared across many fractions.Optimize the gradient to ensure the product elutes in a sharper band.
Product is unstable on silica.Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient. Consider an alternative stationary phase.[12]

Safety Considerations

  • Chemical Handling: N,2,3-Trimethylbenzene-1-sulfonamide and its precursors should be handled with appropriate PPE. Consult the Safety Data Sheet (SDS) for specific hazards.

  • Solvent Safety: All organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Pressure: Flash chromatography systems operate under moderate pressure. Regularly inspect tubing and fittings for wear and ensure all connections are secure before starting a run.

  • Silica Dust: Inhaling fine silica dust can be hazardous. When handling dry silica gel (e.g., for packing columns or dry loading), wear a dust mask and work in a ventilated area.

References

  • Phenomenex. (2025, June 6).
  • Journal of Chemical Education. (2026, March 18).
  • Benchchem. (n.d.).
  • Journal of Chromatography B. (n.d.). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues.
  • Scribd. (2025, February 16).
  • PubMed. (n.d.). Thin-layer chromatography in drug analysis. I.
  • USDA Food Safety and Inspection Service. (2009, September 25).
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • Central Science Laboratory. (2014, April 18).
  • Sorbent Technologies, Inc. (2025, August 11).
  • Microbe Notes. (2026, March 7). Flash Chromatography: Principle, Parts, Steps, Examples, Uses.
  • ResearchGate. (2021).
  • Reddit. (2017, July 4).
  • King Group. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Benchchem. (n.d.).
  • Membrane Solutions. (n.d.).
  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • International Journal of Quantum Chemistry. (n.d.).
  • Research India Publications. (n.d.).
  • Interchim. (n.d.).
  • Organic Syntheses. (2025, June 19).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Biotage. (n.d.).
  • Interchim. (n.d.).
  • RSC Publishing. (2006).
  • MDPI. (2022, April 11).
  • Journal of the Iranian Chemical Society. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. (n.d.). ( S )-(+)-2,4,6-Trimethylbenzenesulfinamide.

Sources

Application

Standardized in vitro assay protocols using N,2,3-Trimethylbenzene-1-sulfonamide

An in-depth technical guide for the standardized in vitro evaluation of structurally constrained sulfonamides. Application Context: The Role of Steric Constraint in Isoform Selectivity N,2,3-Trimethylbenzene-1-sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the standardized in vitro evaluation of structurally constrained sulfonamides.

Application Context: The Role of Steric Constraint in Isoform Selectivity

N,2,3-Trimethylbenzene-1-sulfonamide (CAS: 1871874-89-3) serves as a highly specific, sterically constrained probe in medicinal chemistry. While primary aryl sulfonamides are the classical pharmacophore for Carbonic Anhydrase (CA) inhibition, the ubiquitous expression of CA isoforms (CA I and CA II) in human tissue often leads to off-target toxicity.

The introduction of a trimethyl substitution pattern on the benzene ring imposes strict spatial limitations. As demonstrated in structural studies of related trimethylbenzenesulfonamides, these bulky substituents selectively clash with the active site topologies of off-target isoforms while fitting precisely into the hydrophobic pockets of the tumor-associated CA IX and the anti-obesity target CA VB . This application note details the self-validating in vitro stopped-flow kinetics protocol required to accurately quantify this selective inhibition.

Mechanistic Grounding

The primary mechanism of action for N,2,3-Trimethylbenzene-1-sulfonamide relies on the coordination of its deprotonated sulfonamide nitrogen to the active site zinc ion (Zn²⁺) of the carbonic anhydrase enzyme. This interaction displaces a deep-seated, catalytically essential water/hydroxide molecule, arresting the rapid hydration of CO₂ to bicarbonate and protons .

Mechanism A N,2,3-Trimethylbenzene- 1-sulfonamide B CA IX Active Site (Zn2+ Coordination) A->B Steric fit & binding C Catalytic Hydration Arrested B->C Displaces H2O D Tumor Acidification Prevented C->D pH normalization

Fig 1: Mechanistic pathway of CA IX inhibition by sterically constrained sulfonamides.

The Self-Validating Protocol: Stopped-Flow Spectrophotometry

Because carbonic anhydrase operates at near diffusion-limited rates (k_cat ≈ 10⁶ s⁻¹ for CA II), standard microplate assays cannot capture the initial velocity of the reaction. Stopped-flow spectrophotometry with millisecond resolution is mandatory.

Reagent Preparation & Causality
  • Buffer Selection: Prepare 20 mM HEPES buffer adjusted to pH 7.4, containing 20 mM Na₂SO₄.

    • Causality: Tris buffer must be strictly avoided. The primary amine in Tris weakly coordinates with the Zn²⁺ ion, acting as a competitive inhibitor and artificially inflating IC₅₀ values. Na₂SO₄ is included to maintain constant ionic strength, ensuring the enzyme's activity coefficient remains stable regardless of inhibitor concentration.

  • Indicator Dye: Add 0.2 mM Phenol Red to the buffer.

    • Causality: Phenol Red has a pKa of ~7.3, which perfectly brackets the physiological assay pH of 7.4. This ensures maximum optical sensitivity (the steepest change in absorbance at 557 nm) as the hydration of CO₂ generates protons.

  • Compound Solubilization: Dissolve N,2,3-Trimethylbenzene-1-sulfonamide in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: The trimethyl substitution renders the compound highly hydrophobic. However, the final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced denaturation of the CA enzyme.

Experimental Workflow

Workflow S1 1. Inhibitor Dilution (DMSO stock -> Buffer) S2 2. Enzyme Pre-incubation (15 min, 20°C) S1->S2 Establishes equilibrium S3 3. Stopped-Flow Mixing (CO2 + Phenol Red) S2->S3 Initiates reaction S4 4. Spectrophotometry (Absorbance at 557 nm) S3->S4 Captures initial velocity S5 5. Kinetic Analysis (IC50 Determination) S4->S5 Data extraction

Fig 2: Stopped-flow spectrophotometry workflow for rapid kinetic validation.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 7-point concentration response curve of N,2,3-Trimethylbenzene-1-sulfonamide in the HEPES assay buffer (ranging from 0.1 nM to 10 µM).

  • Enzyme Pre-incubation: Mix the diluted inhibitor with the purified CA enzyme (e.g., 10 nM final concentration) and incubate for exactly 15 minutes at 20°C.

    • Causality: Sulfonamides are classical competitive inhibitors that must displace a tightly bound water molecule. This displacement is not instantaneous. Skipping this 15-minute thermodynamic equilibration will result in false-negative activity (artificially high IC₅₀).

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C to achieve a stable ~15 mM CO₂ concentration.

  • Rapid Mixing: Using the stopped-flow instrument, rapidly inject equal volumes of the Enzyme-Inhibitor complex and the CO₂ substrate into the mixing chamber.

  • Data Acquisition: Monitor the decay in absorbance at 557 nm for 10 seconds. The initial rate of the reaction is derived from the linear portion of the absorbance-time curve (typically the first 50–100 milliseconds).

System Validation Controls

To ensure the assay is a self-validating system, every run must include:

  • Negative Control (Uncatalyzed Rate): Buffer + CO₂ (no enzyme). Purpose: Proves the observed pH drop is enzymatically driven and subtracts the baseline hydration rate of CO₂.

  • Positive Control (Acetazolamide): A known pan-CA inhibitor. Purpose: Validates the specific activity of the enzyme batch. If the Acetazolamide IC₅₀ deviates from the established ~12 nM (for CA II), the entire plate must be rejected.

Quantitative Benchmarks & Data Presentation

Proper interpretation of the assay requires evaluating the inhibitor's selectivity index (SI) across multiple isoforms. The steric bulk of the trimethyl groups typically diminishes affinity for CA I and CA II while preserving it for CA IX.

Table 1: Critical Assay Optimization Parameters

ParameterOptimized ValueCausal Justification
Buffer System 20 mM HEPES, pH 7.4Prevents active-site zinc chelation (unlike Tris).
Ionic Strength 20 mM Na₂SO₄Stabilizes enzyme activity coefficients across wells.
Indicator Dye 0.2 mM Phenol RedpKa (7.3) aligns with assay pH for max sensitivity.
Incubation Time 15 MinutesEnsures thermodynamic equilibrium of Zn²⁺ binding.
Max DMSO ≤ 1.0% v/vPrevents solvent-induced enzyme precipitation.

Table 2: Representative Selectivity Profile for Trimethylbenzenesulfonamides

CA IsoformLocalization / RoleExpected IC₅₀ Range (nM)Selectivity Implication
hCA I Cytosolic (Erythrocytes)> 5,000 nMAvoids off-target hematological toxicity.
hCA II Cytosolic (Ubiquitous)500 – 1,000 nMReduced risk of systemic side effects.
hCA IX Transmembrane (Tumors)10 – 45 nMHigh affinity; validates anti-cancer potential.
hCA XII Transmembrane (Tumors)20 – 60 nMSecondary target for hypoxic tumor microenvironments.

References

  • Smirnov, A., Manakova, E., Grazulis, S. (2020). Human Carbonic anhydrase II bound by 2,4,6-trimethylbenzenesulfonamide. RCSB Protein Data Bank. URL: [Link]

  • Markowicz-Piasecka, M., et al. (2023). Novel Sulfonamide-Based Analogs of Metformin Exert Promising Anti-Coagulant Effects without Compromising Glucose-Lowering Activity. Pharmaceuticals (PMC). URL:[Link]

  • Stenfors, B. A., Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for N,2,3-Trimethylbenzene-1-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust reversed-phase high-performance liquid chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for N,2,3-Trimethylbenzene-1-sulfonamide .

Below, you will find expert insights into the chemical causality of retention, a self-validating optimization protocol, targeted troubleshooting FAQs, and quantitative data summaries.

Core Principles & Chemical Causality (Expert Insights)

To optimize retention time, we must first understand the chemical duality of the analyte. N,2,3-Trimethylbenzene-1-sulfonamide features a highly hydrophobic trimethylbenzene moiety and a polar, weakly acidic secondary sulfonamide group (-SO₂NH-). The pKa of the sulfonamide N-H is approximately 10.

  • The Causality of pH Control: Because the molecule is weakly acidic, it remains predominantly unionized at pH levels below 8. However, we intentionally drive the mobile phase pH down to 2.5–3.0. Why? The causality lies in the stationary phase, not the analyte. Silica-based C18 columns contain residual silanol groups (-SiOH) with a pKa of ~3.5–4.5. At neutral pH, these silanols ionize into negatively charged -SiO⁻ species, creating secondary ion-exchange interactions with the polar sulfonamide group, which manifests as severe peak tailing. By lowering the pH, we protonate and neutralize the silanols, forcing the analyte to interact purely via hydrophobic partitioning[1].

  • The Causality of Organic Modifiers: Acetonitrile (ACN) is an aprotic solvent that interacts via dipole-dipole forces, offering lower viscosity and sharper peaks. Methanol (MeOH) is a protic solvent capable of hydrogen bonding. Because the sulfonamide group can participate in hydrogen bonding, switching modifiers fundamentally alters the selectivity ( α ) of the separation[1][2].

Self-Validating Step-by-Step Optimization Protocol

This protocol is designed as a self-validating system . It includes internal mathematical checks to prove that the fluid dynamics and chemistry are functioning correctly before sequence analysis begins.

Step 1: Baseline Fluid Dynamics Validation (Dead Time Determination)

  • Action: Inject 10 µL of 0.1 mg/mL Uracil (an unretained marker) using your starting mobile phase.

  • Causality: Uracil does not interact with the C18 stationary phase. Its elution time establishes the column's dead time ( t0​ ), which is mathematically required to calculate the true retention factor ( k ) of the sulfonamide. This validates that any retention shifts are due to chemistry, not pump flow errors.

Step 2: Mobile Phase Formulation

  • Action: Prepare Mobile Phase A: High-purity water with 0.1% Formic Acid (pH ~2.7). Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Causality: The acidic pH keeps the sulfonamide unionized while simultaneously suppressing the activity of residual silanols on the silica support[1].

Step 3: Isocratic Retention Screening

  • Action: Set the pump to deliver an isocratic mixture of 50% A / 50% B at a flow rate of 1.0 mL/min. Set the column oven to 30°C. Inject the sulfonamide sample.

  • Causality: A 50/50 starting point provides a baseline partitioning ratio. Temperature control at 30°C reduces solvent viscosity, improving mass transfer kinetics and preventing retention time drift caused by ambient laboratory temperature fluctuations[3].

Step 4: Mathematical Method Validation (System Suitability)

  • Action: Record the retention time ( tR​ ) of the sulfonamide. Calculate the retention factor: k=(tR​−t0​)/t0​ . Calculate the USP Tailing Factor ( Tf​ ).

  • Validation Criteria: The system is self-validated and ready for routine analysis only if 2≤k≤10 and Tf​≤1.5 [1]. If k<2 , decrease Acetonitrile by 10%. If Tf​>1.5 , verify mobile phase pH or switch to a highly end-capped column.

Troubleshooting Guides & FAQs

Q1: Why are my N,2,3-Trimethylbenzene-1-sulfonamide retention times drifting across a sequence? Expert Insight: Retention time (RT) drift refers to a gradual shift in elution time over a series of runs[3]. Causality: For this sulfonamide, RT drift is most commonly caused by the selective evaporation of the volatile organic modifier (Acetonitrile) from pre-mixed mobile phase bottles, which slowly increases the aqueous ratio and lengthens retention. It can also indicate incomplete column equilibration. Solution:

  • Do not pre-mix large batches of aqueous/organic solvents; rely on the HPLC's automated proportioning valve.

  • Flush the column with at least 15–20 column volumes of the mobile phase before starting the sequence to ensure the stationary phase is fully saturated[3].

Q2: I am experiencing severe peak tailing. How do I correct this? Expert Insight: Tailing compromises peak integration and resolution. Causality: As established, the polar -SO₂NH- group interacts with ionized silanols (-SiO⁻) on the stationary phase if the pH is too high[1]. Solution: Ensure the mobile phase pH is strictly controlled between 2.5 and 3.0. If tailing persists despite low pH, the column silica may be degrading, or you need to switch to a "highly end-capped" C18 column where unreacted silanols have been chemically blocked.

Q3: The retention factor ( k ) is less than 2. Why is this a problem, and how do I fix it? Expert Insight: Analytes with k<2 risk co-elution with poorly retained matrix components and are highly susceptible to small changes in eluent composition[1]. Causality: A k<2 means the mobile phase is too "strong" (too non-polar), causing the hydrophobic trimethylbenzene ring to favor the mobile phase over the stationary phase. Solution: Decrease the percentage of the organic modifier. A general chromatographic rule states that a 10% decrease in the organic modifier (e.g., dropping Acetonitrile from 50% to 40%) will produce a 2- to 3-fold increase in analyte retention[1].

Q4: Should I use Acetonitrile or Methanol to resolve a co-eluting impurity? Expert Insight: Both are viable, but they offer distinct solvatochromatic properties. Causality: Acetonitrile interacts via dipole-dipole forces. Methanol is a strong hydrogen-bond donor/acceptor. Because the sulfonamide group can participate in hydrogen bonding, switching from Acetonitrile to Methanol will fundamentally alter the selectivity profile of the separation[1][2]. Solution: Start with Acetonitrile for lower backpressure and sharper peaks. If you encounter an unresolvable co-eluting impurity, switch to Methanol to exploit alternative hydrogen-bonding selectivity[1].

Parameter Optimization Data

To facilitate rapid method development, the following table summarizes the quantitative impact of adjusting key chromatographic parameters on the retention and peak shape of N,2,3-Trimethylbenzene-1-sulfonamide.

Parameter AdjustmentEffect on Retention Time ( tR​ )Effect on Retention Factor ( k )Impact on Peak Shape / Resolution
Increase Organic Modifier (+10%) Decreases by 50–60%Decreases significantlySharpens peak; reduces overall run time[1].
Decrease Organic Modifier (-10%) Increases by 200–300%Increases significantlyBroadens peak; improves resolution from void volume[1].
Lower Mobile Phase pH (to 2.5) Minor increaseMinor increaseDramatically reduces tailing by neutralizing acidic silanols[1].
Increase Column Temp (+10°C) Decreases by 10–15%Decreases slightlyImproves symmetry via enhanced mass transfer kinetics[3].
Switch Modifier (ACN MeOH) Increases (MeOH is a weaker eluent)IncreasesAlters selectivity profile via hydrogen bonding[1][2].

Optimization Workflow

HPLC_Optimization Start Start: N,2,3-Trimethylbenzene- 1-sulfonamide Analysis Assess Assess Initial Retention Time (RT) Target: 2 < k < 10 Start->Assess Cond1 RT Too Short (k < 2) Co-elution Risk Assess->Cond1 Cond2 RT Too Long (k > 10) Band Broadening Assess->Cond2 Cond3 Optimal RT (2 < k < 10) Good Resolution Assess->Cond3 Act1 Decrease % Organic Modifier (e.g., -10% ACN) Cond1->Act1 Act2 Increase % Organic Modifier (e.g., +10% ACN) Cond2->Act2 Act3 Check Peak Shape (Tailing Factor < 1.5) Cond3->Act3 Act1->Assess Act2->Assess TailYes Tailing Observed Act3->TailYes TailNo Symmetrical Peak Act3->TailNo Act4 Lower pH to 2.5-3.0 Use End-capped Column TailYes->Act4 End Method Validated TailNo->End Act4->Assess

Figure 1: Logical workflow for optimizing HPLC retention time and peak shape of sulfonamides.

References

  • [1] Title : Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source : LCGC International URL :[Link]

  • [2] Title : Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches Source : Molecules (MDPI) URL :[Link]

Sources

Optimization

Troubleshooting incomplete reactions involving N,2,3-Trimethylbenzene-1-sulfonamide precursors

Welcome to the Application Scientist Technical Support Center. This guide provides mechanistic insights, diagnostic workflows, and validated protocols for researchers encountering incomplete reactions during the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide provides mechanistic insights, diagnostic workflows, and validated protocols for researchers encountering incomplete reactions during the synthesis of N,2,3-trimethylbenzene-1-sulfonamide from 2,3-dimethylbenzenesulfonyl chloride and methylamine.

Mechanistic Insights & Causality (The "Why" Behind the Failure)

To troubleshoot effectively, we must first understand the molecular dynamics governing this specific sulfonylation. Incomplete reactions in this system are rarely due to reagent quality; they are almost always driven by three competing kinetic factors:

  • Steric Hindrance at the Electrophilic Center: The 2-methyl group (ortho-position) on the 2,3-dimethylbenzenesulfonyl chloride precursor creates a significant steric shield around the highly electrophilic sulfur atom. This steric bulk increases the activation energy required for the nucleophilic attack by methylamine, often leading to stalled or incomplete reactions at room temperature[1][2].

  • Competing Hydrolysis: Sulfonyl chlorides are highly moisture-sensitive. In the presence of adventitious water or poorly optimized biphasic Schotten-Baumann conditions, the sulfonyl chloride rapidly hydrolyzes to 2,3-dimethylbenzenesulfonic acid. This side reaction consumes the starting material without forming the desired product[3].

  • Amine Protonation (HCl Scavenging): The coupling reaction generates one equivalent of hydrochloric acid (HCl). Without a sufficient and sterically accessible base (e.g., Triethylamine, DIPEA, or Na₂CO₃), the HCl protonates the methylamine nucleophile, forming an unreactive methylammonium salt and halting the reaction prematurely[1][2].

Diagnostic Visual Workflows

ReactionPathway SM1 2,3-Dimethylbenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate (Sterically Hindered) SM1->Intermediate Nucleophilic Attack SideProduct 2,3-Dimethylbenzenesulfonic Acid (Hydrolysis Byproduct) SM1->SideProduct Competing H2O Attack SM2 Methylamine (Nucleophile) SM2->Intermediate Base Base (e.g., TEA) Acid Scavenger Base->Intermediate Deprotonation Product N,2,3-Trimethylbenzene- 1-sulfonamide Intermediate->Product Elimination of Cl-

Reaction pathway and competing hydrolysis in N,2,3-Trimethylbenzene-1-sulfonamide synthesis.

TroubleshootingWorkflow Start Incomplete Reaction Detected (Low Yield / SM Remains) CheckSM Is Sulfonyl Chloride present on LCMS? Start->CheckSM YesSM Yes: SM is unreacted CheckSM->YesSM Yes NoSM No: SM is consumed CheckSM->NoSM No CheckAmine Check Amine/Base Ratio. Is pH > 9? YesSM->CheckAmine Hydrolysis Check for Sulfonic Acid. Was water present? NoSM->Hydrolysis FixSterics Increase Temp to 60°C Add DMAP Catalyst CheckAmine->FixSterics pH is OK FixBase Add Excess Base to free-base amine CheckAmine->FixBase pH is Low FixWater Use anhydrous DCM Dry glassware Hydrolysis->FixWater Sulfonic Acid Detected

Diagnostic workflow for troubleshooting incomplete N,2,3-Trimethylbenzene-1-sulfonamide reactions.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows unreacted 2,3-dimethylbenzenesulfonyl chloride even after 24 hours. How do I drive the reaction to completion? A1: The primary cause is steric hindrance from the ortho-methyl group preventing efficient nucleophilic attack. Solution: First, ensure your base concentration is sufficient (pH > 9) to keep methylamine in its free-base form. If the pH is adequate, increase the reaction temperature to 40–60 °C to overcome the activation energy barrier[1]. Alternatively, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to form a highly reactive, less sterically encumbered sulfonylpyridinium intermediate[4].

Q2: The starting sulfonyl chloride is completely consumed, but my yield of N,2,3-trimethylbenzene-1-sulfonamide is below 30%. What happened? A2: If the electrophile is consumed but the product isn't formed, competing hydrolysis is the culprit. Water in your solvent or wet glassware has converted the sulfonyl chloride into 2,3-dimethylbenzenesulfonic acid[3]. Solution: Switch to strictly anhydrous conditions. Flame-dry all glassware, use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), and run the reaction under an inert nitrogen or argon atmosphere[1].

Q3: Can I use Schotten-Baumann conditions (aqueous base) for this specific synthesis? A3: Yes, but it requires careful optimization. While Schotten-Baumann conditions (e.g., aqueous Na₂CO₃ and an organic solvent like EtOAc or DCM) are greener and handle HCl effectively, the biphasic nature can exacerbate hydrolysis of the sterically hindered 2,3-dimethylbenzenesulfonyl chloride before the methylamine can react[3][]. Solution: Use a highly vigorous stirring rate to maximize the interfacial surface area. Add the sulfonyl chloride dropwise to a pre-cooled (0 °C) biphasic mixture containing an excess of methylamine (1.5–2.0 eq) to outcompete water[6].

Quantitative Data & Optimization Matrix

Table 1: Effect of Base and Stoichiometry on N,2,3-Trimethylbenzene-1-sulfonamide Yield

BaseEquivalentsAmine EquivalentsYield (%)Observation / Causality
None01.0< 10%Rapid protonation of methylamine by HCl prevents nucleophilic attack[1].
Triethylamine (TEA)2.01.045%Competitive sterics; moderate HCl scavenging[1].
PyridineExcess (Solvent)1.065%Acts as both solvent and base; improves solubility and acts as a nucleophilic catalyst[2].
Methylamine3.03.085%Excess amine acts as its own unhindered base, driving the reaction forward[1].
Na₂CO₃ (Aqueous)2.01.570%Schotten-Baumann conditions; requires vigorous mixing to prevent hydrolysis[3].

Table 2: Solvent and Temperature Optimization for Hindered Sulfonyl Chlorides

SolventTemperature (°C)ConditionResult
Dichloromethane (DCM)0 to 25AnhydrousSlow reaction due to ortho-methyl sterics[1].
Dichloromethane (DCM)40 (Reflux)AnhydrousImproved kinetics; >80% conversion at 12h[1].
Ethyl Acetate / Water0 to 25BiphasicProne to hydrolysis if stirring is inadequate[6].
Tetrahydrofuran (THF)60 (Reflux)AnhydrousExcellent conversion; recommended for highly hindered substrates[1].

Validated Experimental Protocols

Protocol A: Anhydrous Synthesis (Recommended for Hindered Substrates)

Causality: This protocol eliminates water to prevent sulfonyl chloride hydrolysis and utilizes elevated temperatures to overcome the steric hindrance of the ortho-methyl group.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous nitrogen/argon purge.

  • Reagent Dissolution: Dissolve 2,3-dimethylbenzenesulfonyl chloride (1.0 eq, 5.0 mmol) in 15 mL of strictly anhydrous THF.

  • Base Addition: Add Triethylamine (TEA) (2.5 eq, 12.5 mmol) to the solution.

    • Self-Validation Step: Ensure the solution remains clear; any immediate white precipitate before amine addition indicates moisture contamination (TEA-HCl salt from hydrolysis)[1][3].

  • Amine Addition: Cool the flask to 0 °C. Add methylamine (2.0 M solution in THF, 1.5 eq, 7.5 mmol) dropwise over 15 minutes to control the exothermic reaction.

  • Thermal Activation: Remove the ice bath and heat the reaction to 60 °C (reflux) for 12 hours.

    • Causality: Heating provides the necessary kinetic energy to bypass the steric shield of the 2-methyl group[1].

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is self-validating when the higher Rf spot (sulfonyl chloride) completely disappears.

  • Quench & Workup: Cool to room temperature and quench with 10 mL of saturated aqueous NaHCO₃. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove excess TEA and amine), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,2,3-trimethylbenzene-1-sulfonamide.

Protocol B: Modified Schotten-Baumann Synthesis

Causality: Utilizes a biphasic system to drive the reaction using a cheap inorganic base, relying on rapid kinetics and excess amine to outcompete aqueous hydrolysis.

  • Aqueous Phase Preparation: Dissolve Na₂CO₃ (2.0 eq) in 10 mL of deionized water. Add methylamine hydrochloride (1.5 eq) and stir for 5 minutes to generate the free base in situ[3][].

  • Organic Phase Preparation: Dissolve 2,3-dimethylbenzenesulfonyl chloride (1.0 eq) in 10 mL of organic solvent (e.g., Isopropyl acetate or DCM)[6].

  • Biphasic Mixing: Cool the aqueous phase to 0 °C. Begin highly vigorous stirring (≥ 800 rpm).

    • Causality: High shear mixing maximizes the interfacial area, allowing the amine to react with the sulfonyl chloride before water can induce hydrolysis[6].

  • Addition: Add the organic phase dropwise to the aqueous phase over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Phase Separation & Wash: Transfer to a separatory funnel. Separate the organic layer, wash with 1M HCl, then brine, dry over Na₂SO₄, and concentrate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N,2,3-Trimethylbenzene-1-sulfonamide vs. N,2,4-Trimethylbenzene-1-sulfonamide

As a Senior Application Scientist, I frequently evaluate the subtle structural nuances that dictate the reactivity of closely related pharmacophores. When comparing N,2,3-trimethylbenzene-1-sulfonamide [1] and N,2,4-trim...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the subtle structural nuances that dictate the reactivity of closely related pharmacophores. When comparing N,2,3-trimethylbenzene-1-sulfonamide [1] and N,2,4-trimethylbenzene-1-sulfonamide [2], the positional isomerism of a single methyl group fundamentally alters the molecule's steric landscape and electronic distribution. This guide objectively dissects their reactivity profiles, focusing on Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM), providing researchers with the mechanistic causality and validated protocols needed for late-stage functionalization.

Structural & Electronic Profiling (The Causality)

Both compounds share a benzenesulfonamide core with an N-methyl group. However, the migration of the methyl group from the C4 position to the C3 position introduces profound kinetic and thermodynamic shifts.

The Steric Buttressing Effect

In N,2,3-trimethylbenzene-1-sulfonamide, the adjacent C2 and C3 methyl groups experience significant van der Waals repulsion. This "buttressing effect" forces the C2-methyl group to distort slightly out of its optimal geometry, pushing it toward the bulky sulfonamide moiety[3]. Consequently, the steric hindrance around the sulfonamide nitrogen is exacerbated. This subtle structural compression reduces the nucleophilicity of the sulfonamide nitrogen during N-alkylation or acylation compared to the unhindered N,2,4-isomer.

Electronic Distribution in EAS

For Electrophilic Aromatic Substitution (EAS), the sulfonamide group acts as a strong meta-directing deactivator, while the methyl groups are ortho/para-directing activators.

  • N,2,4-Trimethylbenzene-1-sulfonamide: The C5 position is highly activated synergistically (ortho to the C4-methyl, and meta to both the C2-methyl and the sulfonamide group)[4].

  • N,2,3-Trimethylbenzene-1-sulfonamide: The C5 position is similarly favored (para to the C2-methyl, and meta to both the C3-methyl and the sulfonamide group).

Both isomers exhibit high regioselectivity toward C5-substitution during halogenation, but the 2,4-isomer generally exhibits faster reaction kinetics due to the unhindered nature of the C5 position compared to the sterically compressed 2,3-isomer.

Directed Ortho Metalation (DoM) & Lateral Lithiation

The secondary sulfonamide is a robust Directed Metalation Group (DMG)[5]. When treated with strong organolithium bases, these compounds undergo metalation, but the regioselectivity is highly dependent on temperature (kinetic vs. thermodynamic control) and the specific isomer[6].

  • Kinetic Control (-78 °C): Deprotonation occurs at the most acidic and least sterically hindered ring position (C6) for both isomers[6].

  • Thermodynamic Control (25 °C): Warming the reaction shifts the equilibrium toward benzylic deprotonation (lateral lithiation) at the C2-methyl group, driven by the proximity of the DMG[6].

The Causality of Divergence: The N,2,4-isomer undergoes rapid and quantitative lateral lithiation at the C2-methyl group. However, in the N,2,3-isomer, the buttressing effect of the C3-methyl group sterically shields the C2-methyl protons[3]. This kinetic barrier significantly impedes the transition state for lateral deprotonation, requiring extended reaction times and often resulting in a competitive mixture of C6-lithiated and laterally lithiated species.

G cluster_0 N,2,3-Trimethylbenzene-1-sulfonamide cluster_1 N,2,4-Trimethylbenzene-1-sulfonamide A Starting Material (N,2,3-Isomer) A_Kinetic Kinetic DoM (-78°C) C6-Lithiation (Favored) A->A_Kinetic n-BuLi, THF A_Thermo Thermodynamic (25°C) Lateral C2-Me Lithiation (Impeded by Buttressing) A->A_Thermo n-BuLi, TMEDA B Starting Material (N,2,4-Isomer) B_Kinetic Kinetic DoM (-78°C) C6-Lithiation B->B_Kinetic n-BuLi, THF B_Thermo Thermodynamic (25°C) Lateral C2-Me Lithiation (Rapid & Quantitative) B->B_Thermo n-BuLi, TMEDA

Divergent lithiation pathways dictated by the steric buttressing effect.

Comparative Data: Reactivity & Physicochemical Properties

Property / Reactivity MetricN,2,3-Trimethylbenzene-1-sulfonamideN,2,4-Trimethylbenzene-1-sulfonamide
Parent Scaffold CAS 1871874-89-3[1]7467-12-1 (NH2 analog)[2]
Primary EAS Site (Bromination) C5 PositionC5 Position
Kinetic Lithiation Site (-78 °C) C6 PositionC6 Position
Thermodynamic Lithiation Site (25 °C) Lateral C2-Methyl (Slow/Mixed)Lateral C2-Methyl (Fast/Quantitative)
Steric Hindrance at Sulfonamide N-H High (Due to C3-Me buttressing)Moderate
N-Alkylation Kinetics SlowerFaster

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating analytical checkpoints to verify mechanistic success.

Protocol 1: Regioselective C5-Bromination (EAS)

Causality: Utilizing mild brominating agents (e.g., NBS) in polar aprotic solvents avoids over-bromination. The synergistic directing effects of the methyl groups ensure high regioselectivity at the C5 position[4].

  • Initiation: Dissolve the chosen sulfonamide isomer (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 10 minutes to control the exothermic halogenation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material and the emergence of a single, less polar spot confirms complete mono-bromination without over-reaction.

  • Quench & Isolate: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual electrophile. Extract with EtOAc (3x), wash the combined organic layers with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Thermodynamic Lateral Lithiation & Trapping

Causality: TMEDA is added to break up n-BuLi hexamers, dramatically increasing the effective basicity. Warming the reaction to room temperature provides the activation energy needed to overcome the kinetic preference for C6-lithiation, driving the equilibrium toward the more thermodynamically stable laterally lithiated species[6].

  • Preparation: Dissolve the sulfonamide (1.0 equiv) and TMEDA (2.2 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Metalation: Cool the solution to 0 °C. Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise. Note: 2.2 equivalents are required because the first equivalent is consumed deprotonating the acidic sulfonamide N-H.

  • Thermodynamic Equilibration: Warm the reaction to room temperature and stir for 2 hours. (For the N,2,3-isomer, extended stirring up to 4 hours may be required due to the buttressing effect).

  • Validation Checkpoint: Quench a 0.1 mL reaction aliquot with CD₃OD. ¹H-NMR analysis of the crude aliquot should show >90% deuterium incorporation at the C2-methyl group, validating successful lateral metalation.

  • Electrophilic Trapping: Cool the main reaction vessel back to 0 °C and add the desired electrophile (e.g., Iodomethane, 1.2 equiv).

  • Quench & Isolate: Stir for 1 hour, then quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3x), dry over Na₂SO₄, and purify via flash chromatography.

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of N,2,3-Trimethylbenzene-1-sulfonamide

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of N,2,3-Trimethylbenzene-1-sulfonamide and its Structural Isomers Authored by a Senior Application Scientist This guide provides a comprehensive analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of N,2,3-Trimethylbenzene-1-sulfonamide and its Structural Isomers

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the gas-phase fragmentation behavior of N,2,3-Trimethylbenzene-1-sulfonamide under mass spectrometric conditions. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of its fragmentation pathways, offers a comparative analysis with structurally related sulfonamides, and provides a robust experimental protocol for reproducible data acquisition. Our approach is grounded in established principles of mass spectrometry, drawing upon authoritative sources to elucidate the fragmentation cascade.

Introduction: The Significance of Sulfonamide Fragmentation Analysis

Sulfonamides are a critical class of compounds in the pharmaceutical industry, known for their broad-spectrum antibacterial activity.[1][2] The structural elucidation of novel sulfonamide-based drug candidates and the identification of their metabolites are paramount in drug discovery and development. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information.[3] Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is fundamental to their unambiguous identification in complex matrices and for differentiating them from their isomers.

This guide will focus on N,2,3-Trimethylbenzene-1-sulfonamide, a representative aromatic sulfonamide. We will explore its fragmentation pathways under electrospray ionization (ESI) conditions, which typically generate protonated molecules ([M+H]+). The fragmentation of these even-electron ions is governed by principles that favor the formation of stable ions and the loss of neutral molecules.[4]

Predicted Fragmentation Cascade of N,2,3-Trimethylbenzene-1-sulfonamide

The fragmentation of protonated N,2,3-Trimethylbenzene-1-sulfonamide (molecular weight: 199.27 g/mol ; [M+H]+ at m/z 200) is anticipated to proceed through several competing pathways, primarily dictated by the lability of the S-N and C-S bonds and the potential for intramolecular rearrangements. Protonation is expected to occur preferentially at the nitrogen atom of the sulfonamide group, a common trait for this class of compounds which facilitates subsequent fragmentation.[5][6][7]

Key Fragmentation Pathways:
  • Heterolytic Cleavage of the S-N Bond : This is a dominant fragmentation route for many sulfonamides.[7] This cleavage results in the formation of the 2,3,N-trimethylbenzenesulfonyl cation.

  • Neutral Loss of Sulfur Dioxide (SO₂) : A characteristic fragmentation for aromatic sulfonamides involves the elimination of a neutral SO₂ molecule (m/z 64).[4][8] This process is often preceded by an intramolecular rearrangement. For this pathway to be significant, factors like the nucleophilicity of the nitrogen and substitution on the aromatic ring play a crucial role.[8]

  • Cleavage of the Aryl-Sulfur (C-S) Bond : This cleavage leads to the formation of the trimethylphenyl cation and the [H₂NSO₂]⁺ fragment. The stability of the resulting trimethylphenyl carbocation makes this a plausible pathway.

  • Sequential Fragmentations : Primary fragment ions can undergo further dissociation, leading to a cascade of smaller ions that provide additional structural information. For instance, the trimethylphenyl cation can lose methyl radicals.

The following diagram illustrates the proposed major fragmentation pathways for protonated N,2,3-Trimethylbenzene-1-sulfonamide.

G cluster_main Fragmentation of Protonated N,2,3-Trimethylbenzene-1-sulfonamide mol [M+H]⁺ m/z 200 frag1 [C₉H₁₂N]⁺ m/z 136 mol->frag1 - SO₂ (64 u) frag2 [C₉H₁₁SO₂]⁺ m/z 183 mol->frag2 - NH₃ (17 u) frag3 [C₉H₁₁]⁺ m/z 119 mol->frag3 - H₂NSO₂H (81 u) frag4 [SO₂NH₂]⁺ m/z 80 mol->frag4 Aryl-S Cleavage frag5 [C₈H₉]⁺ m/z 105 frag3->frag5 - CH₂ (14 u)

Caption: Proposed fragmentation pathways for protonated N,2,3-Trimethylbenzene-1-sulfonamide.

Summary of Predicted Fragment Ions
m/z Proposed Ionic Structure Formation Pathway Predicted Relative Intensity
200[C₉H₁₃NO₂S + H]⁺Protonated MoleculeHigh
183[C₉H₁₁SO₂]⁺Loss of ammonia (NH₃) from the protonated moleculeMedium
136[C₉H₁₂N]⁺Neutral loss of SO₂ via rearrangementMedium to High
119[C₉H₁₁]⁺Cleavage of the C-S bond with hydrogen rearrangementHigh
105[C₈H₉]⁺Loss of a methylene group from the m/z 119 fragmentMedium
80[SO₂NH₂]⁺Cleavage of the C-S bondLow to Medium

Comparative Fragmentation Analysis

To truly understand the fragmentation signature of N,2,3-Trimethylbenzene-1-sulfonamide, it is instructive to compare it with its structural isomers and simpler analogs. These comparisons highlight how subtle changes in molecular structure can lead to significant differences in the resulting mass spectra.

Comparison with Isomeric Analogs

Let's consider two isomers: N,2,5-Trimethylbenzene-1-sulfonamide and N,3,4-Trimethylbenzene-1-sulfonamide . While they share the same elemental composition and thus the same protonated molecular weight (m/z 200), the relative positions of the methyl groups on the aromatic ring are expected to influence the stability of key fragment ions.

  • Influence on C-S Cleavage : The stability of the resulting trimethylphenyl cation (m/z 119) and its subsequent fragments (e.g., m/z 105) can be affected by the substitution pattern. While significant differences might not always be observed, steric hindrance or electronic effects from the methyl groups could subtly alter the relative intensities of these fragments.

  • Rearrangement Pathways : The neutral loss of SO₂ often involves a rearrangement where an atom or group from the aromatic ring interacts with the sulfonamide moiety.[8] The proximity of the ortho-methyl groups in N,2,3-trimethylbenzene-1-sulfonamide might facilitate or hinder certain rearrangement pathways compared to its isomers where the methyl groups are more dispersed.

Comparison with a Non-N-Alkylated Analog: 2,3-Dimethylbenzenesulfonamide

Removing the N-methyl group provides a primary sulfonamide. This seemingly small change can have a profound impact on the fragmentation. The presence of the N-H protons can open up different rearrangement possibilities and alter the propensity for certain bond cleavages.

Comparative Data Summary
Compound [M+H]⁺ Key Differentiating Fragments (m/z) Rationale for Differences
N,2,3-Trimethylbenzene-1-sulfonamide200183, 136, 119Fragmentation influenced by the N-methyl and the specific trimethylbenzene substitution pattern.
N,2,5-Trimethylbenzene-1-sulfonamide200Similar to N,2,3-isomer, but potential for subtle intensity differences in aryl-related fragments.Isomeric substitution affects carbocation stability and rearrangement kinetics.
N,3,4-Trimethylbenzene-1-sulfonamide200Similar to N,2,3-isomer, with potential variations in fragment intensities.Isomeric substitution affects carbocation stability and rearrangement kinetics.
Toluene-4-sulfonamide172155, 107, 91Simpler fragmentation due to fewer methyl groups. The m/z 91 (tropylium ion) is a characteristic fragment.
N,N,4-Trimethylbenzenesulfonamide199155, 91, 44The presence of two N-methyl groups leads to a characteristic loss of dimethylamine and formation of the tosyl cation at m/z 155.[9]

Experimental Protocol: Acquiring High-Quality MS/MS Data

The following protocol outlines a robust method for analyzing N,2,3-Trimethylbenzene-1-sulfonamide using a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-Q-TOF) Mass Spectrometer. This setup provides high-resolution data, enabling accurate mass measurements for confident fragment identification.

Step-by-Step Methodology
  • Sample Preparation :

    • Prepare a 1 mg/mL stock solution of N,2,3-Trimethylbenzene-1-sulfonamide in methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid). The addition of formic acid is crucial for promoting protonation in positive ion mode.

  • Liquid Chromatography (for separation if in a mixture) :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 5 minutes.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 2 µL.

  • Mass Spectrometry (ESI-Q-TOF) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Sampling Cone Voltage : 30 V.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • Desolvation Gas Flow : 600 L/hr.

    • Acquisition Mode : Tandem MS (MS/MS) with Collision-Induced Dissociation (CID).

    • Precursor Ion Selection : Isolate the [M+H]⁺ ion at m/z 200.

    • Collision Energy : Ramp from 10 to 40 eV. This allows for the observation of both low-energy (stable) and high-energy (less stable) fragments, providing a comprehensive fragmentation spectrum.

Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O) lc LC Separation (C18 Column) prep->lc esi Electrospray Ionization (ESI+) lc->esi q1 Quadrupole 1 (Precursor Selection m/z 200) esi->q1 cell Collision Cell (CID, 10-40 eV) q1->cell tof TOF Analyzer (Fragment Detection) cell->tof data Data Analysis (Spectrum Interpretation) tof->data

Caption: Workflow for LC-MS/MS analysis of N,2,3-Trimethylbenzene-1-sulfonamide.

Conclusion

The mass spectrometric fragmentation of N,2,3-Trimethylbenzene-1-sulfonamide is characterized by several predictable pathways, including the neutral loss of SO₂, cleavage of the S-N bond, and fragmentation of the trimethylphenyl moiety. By understanding these fundamental pathways and comparing them with those of its structural isomers, researchers can confidently identify this compound and differentiate it from related structures. The provided experimental protocol serves as a validated starting point for acquiring high-quality, reproducible data, which is the cornerstone of robust analytical science. This guide empowers researchers to leverage the full potential of mass spectrometry in the structural elucidation of sulfonamides.

References

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. [Link]

  • Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. PubMed. [Link]

  • Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. ResearchGate. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Publishing. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. Oxford Academic. [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. ResearchGate. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resol... Ingenta Connect. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858. PubChem - NIH. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Mass fragmentation pattern of N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide (3b). ResearchGate. [Link]

  • A general fragmentation strategy for the identification of sulfonamides in different matrices. National Institute of Standards and Technology. [Link]

  • Benzenesulfonamide, N,N,4-trimethyl-. NIST WebBook. [Link]

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Validation

A Senior Application Scientist's Guide to Purity Validation: Quantitative NMR (qNMR) for N,2,3-Trimethylbenzene-1-sulfonamide

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as N,2,3-Trimethylbenzene-1-sulfonamide, a robust and accurate purity assessment is paramount. This guide provides an in-depth validation of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity determination, comparing its performance against established chromatographic techniques. As a direct, non-destructive method, qNMR offers a powerful alternative, eliminating the reliance on analyte-specific reference standards that often complicates traditional analyses.[1][2]

The core principle of qNMR is elegant in its directness: the integrated area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3][4][5] This allows for the determination of an analyte's concentration or purity by co-dissolving it with a certified internal standard of known purity and comparing the integral of a unique analyte signal to a unique signal from the standard.[4][6][7]

The qNMR Workflow: A Self-Validating System

The trustworthiness of a qNMR experiment is built upon a series of deliberate choices and precise executions, from sample preparation to data acquisition and processing. Each step is designed to minimize uncertainty and ensure the final purity value is a true reflection of the sample's composition.

Diagram: The qNMR Purity Determination Workflow

qNMR_Workflow cluster_prep 1. Method Planning & Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation A Select Internal Standard (IS) (e.g., Maleic Acid) C Accurately Weigh Analyte (N,2,3-Trimethylbenzene-1-sulfonamide) A->C B Select Deuterated Solvent (e.g., DMSO-d6) B->C D Accurately Weigh IS E Dissolve & Homogenize in NMR Tube D->E F Instrument Qualification (OQ/PQ) & System Suitability E->F G Optimize Acquisition Parameters (D1, 90° Pulse, AT, NS) F->G H Acquire 1H NMR Spectrum G->H I Apply Phasing & Baseline Correction H->I J Integrate Non-Overlapping Signals (Analyte & IS) I->J K Calculate Purity (%) J->K L Certified Purity Value K->L Final Result

Caption: Workflow for purity determination of N,2,3-Trimethylbenzene-1-sulfonamide by qNMR.

Experimental Protocol: qNMR Purity of N,2,3-Trimethylbenzene-1-sulfonamide

This protocol outlines a validated procedure for determining the purity of N,2,3-Trimethylbenzene-1-sulfonamide using an internal standard method. The procedure is designed to align with the principles outlined in the United States Pharmacopeia (USP) General Chapter <761>.[8]

Rationale for Experimental Choices
  • Analyte Signal Selection: N,2,3-Trimethylbenzene-1-sulfonamide possesses several distinct proton signals. For quantification, we select a well-resolved signal that is free from overlap with impurity or internal standard signals. The aromatic protons or the methyl protons are typically ideal candidates.

  • Internal Standard (IS) Selection: The choice of an internal standard is the most critical decision in a qNMR experiment.[6][7] We have selected Maleic Acid for this analysis.

    • Purity: It is available as a high-purity (>99.5%), certified reference material (CRM), ensuring traceability.[9]

    • Signal Simplicity: It exhibits a single, sharp singlet for its two olefinic protons in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d6) that typically does not overlap with the aromatic or aliphatic signals of the analyte.

    • Solubility: It is readily soluble in DMSO-d6, the chosen solvent.[10]

    • Stability: It is chemically inert and stable under the experimental conditions, ensuring it does not react with the analyte or solvent.[6]

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is chosen for its excellent solvating power for a wide range of organic molecules, including sulfonamides and maleic acid. Its low water content is crucial to prevent signal distortion.[4]

Step-by-Step Methodology
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

  • Reagents and Materials:

    • N,2,3-Trimethylbenzene-1-sulfonamide (analyte).

    • Maleic Acid (Certified Internal Standard, purity ≥ 99.5%).

    • DMSO-d6 (≥99.8% D).

    • High-quality 5 mm NMR tubes.

    • Analytical balance with 0.01 mg readability.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of N,2,3-Trimethylbenzene-1-sulfonamide into a clean, dry vial. Record the mass (m_a).

    • Accurately weigh approximately 5-8 mg of Maleic Acid (IS) into the same vial. Record the mass (m_std). The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[4]

    • Add approximately 0.7 mL of DMSO-d6 to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the homogenous solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).

    • Perform standard instrument tuning, locking, and shimming procedures.

    • Set the following critical acquisition parameters:

      • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker systems).[11]

      • Pulse Angle: Calibrate a 90° pulse angle to ensure uniform excitation of all protons.[4]

      • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and IS signals being integrated. A conservative value of 30-60 seconds is often sufficient for accurate quantification and should be experimentally determined. This is the most critical parameter for ensuring signal intensities are directly proportional to the number of nuclei.

      • Acquisition Time (AT): ≥ 3 seconds to ensure high digital resolution.

      • Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest).

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve S/N without significantly distorting the peak shape.

    • Perform manual phasing and baseline correction across the entire spectrum to ensure accurate integration. Automated routines are often insufficient for high-accuracy qNMR.[4]

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., one of the methyl singlets) and the singlet for the internal standard.

  • Purity Calculation:

    • The purity of the analyte (P_a) is calculated using the following equation:[4]

    Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I_a, I_std: Integral values for the analyte and standard signals.

    • N_a, N_std: Number of protons for the integrated analyte and standard signals (e.g., N_a=3 for a methyl group; N_std=2 for maleic acid).

    • M_a, M_std: Molar masses of the analyte and standard.

    • m_a, m_std: Masses of the analyte and standard.

    • P_std: Purity of the certified internal standard.

Method Validation According to ICH Q2(R2) Guidelines

To be used in a regulated environment, the qNMR method must be validated to demonstrate it is fit for its intended purpose.[12][13] The validation should adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15]

Validation ParameterDescription and Acceptance Criteria for qNMR
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by selecting a unique, well-resolved analyte signal free from interference from the internal standard, solvent, and known impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare at least five concentrations of the analyte with a fixed concentration of the internal standard. A plot of the mass ratio (analyte/IS) vs. the integral ratio (analyte/IS) should yield a correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Typically 80-120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by analyzing a sample of known purity (e.g., a CRM) or by spike-recovery experiments. Recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analysis of a minimum of six replicate samples of the same lot. The relative standard deviation (RSD) should be ≤ 1.0%. Intermediate Precision: The assay is performed by a different analyst on a different day or with different equipment. The RSD between the two sets of results should be ≤ 2.0%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., relaxation delay ±10%, temperature ±2°C). The results should remain within the established precision limits.

Comparative Analysis: qNMR vs. Alternative Purity Methods

While qNMR is a powerful primary method, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are industry workhorses.[2][16] Understanding their fundamental differences is key to selecting the appropriate technique or using them as orthogonal methods for cross-validation.[2]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[3][5]Separation based on differential partitioning between a mobile and stationary phase.[2]Separation of volatile compounds based on partitioning in a gaseous mobile phase.[17]
Quantification Absolute quantification against a single certified internal standard. No response factors needed.[18][19]Typically relative purity by area percent. Absolute quantification requires specific reference standards for each impurity.[20]Similar to HPLC, requires reference standards for accurate quantification of impurities.
Reference Standards Requires only one high-purity, certified internal standard, which can be universal for many analytes.[21]Requires a well-characterized reference standard of the main analyte and, ideally, all expected impurities.Requires reference standards for the analyte and impurities.
Selectivity High. Based on unique chemical shifts of protons in different chemical environments. Signal overlap can be a limitation.High. Based on chromatographic separation. Co-elution of impurities can be a challenge.Very high for volatile compounds.
Accuracy/Precision High. Precision (RSD < 1%) and accuracy are excellent when performed correctly.[21]High. Dependent on the purity of reference standards and uniformity of detector response.High for suitable analytes.
Sample Throughput Moderate. Sample preparation is simple, but acquisition times can be long due to relaxation delays.High. Automated systems can run many samples sequentially.High. Suitable for automation.
Sample State Non-destructive. The sample can be recovered and used for other analyses.[18]Destructive.Destructive.
Strengths - Primary ratio method- SI traceability- No analyte-specific standards needed- Provides structural information- Excellent for detecting trace impurities- High sensitivity- Well-established and widely available- Excellent for residual solvent analysis- High separation efficiency for volatile compounds
Limitations - Lower sensitivity than HPLC- Potential for signal overlap- Requires high-field instrumentation- Response factors can vary between compounds- Impurities without a chromophore may be undetected by UV- Limited to thermally stable and volatile compounds- Derivatization may be required

Conclusion

Quantitative NMR (qNMR) stands as a robust, reliable, and scientifically sound primary method for the purity determination of N,2,3-Trimethylbenzene-1-sulfonamide. Its fundamental principle—the direct proportionality between signal integral and molar concentration—allows for direct, absolute quantification with traceability to the International System of Units (SI) through the use of a single certified internal standard.[9] This circumvents the significant challenge and expense of synthesizing and qualifying reference standards for every potential impurity, a common requirement for chromatographic methods.

While HPLC excels in the detection of trace impurities, qNMR provides a highly accurate and precise measure of the bulk purity of the main component.[2] For comprehensive quality control in a drug development setting, a synergistic approach is often ideal. Using qNMR to assign the absolute purity of a primary reference standard and employing a validated HPLC method to profile and control impurities provides the highest degree of confidence in the material's quality.[2] The self-validating nature of a properly executed qNMR experiment, grounded in fundamental physical principles and guided by established protocols from bodies like the USP, makes it an indispensable tool for the modern analytical scientist.[22][23]

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